Alogliptin (13CD3)
Description
BenchChem offers high-quality Alogliptin (13CD3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alogliptin (13CD3) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
343.40 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1+1D3 |
InChI Key |
ZSBOMTDTBDDKMP-GKOPAMJVSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of Alogliptin (13CD3)
Technical Guide: Synthesis and Characterization of Alogliptin ( )[1]
Abstract
This technical guide details the strategic synthesis and analytical characterization of Alogliptin (
Introduction & Retrosynthetic Analysis[1][2][3]
The Role of Stable Isotope Labeling (SIL)
In pharmacokinetic (PK) and toxicokinetic (TK) studies, the use of structural analogs as internal standards often fails to compensate for matrix effects and ionization variability. Alogliptin (
Strategic Disconnection
The retrosynthetic analysis of Alogliptin (
-
Target Molecule: Alogliptin (
) Benzoate[] -
Key Disconnection: N3-Methyl bond[][2]
-
Labeled Reagent: Iodomethane-
( )[][2] -
Precursor: 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile[][2][3]
Synthesis Pathway Visualization[1][3]
Figure 1: Convergent synthesis pathway for Alogliptin (
Detailed Experimental Protocol
Step 1: Preparation of the N-Benzyluracil Scaffold
Objective: Selective alkylation of 6-chlorouracil at the N1 position.[][2][4]
-
Reagents: 6-Chlorouracil (1.0 eq), 2-(bromomethyl)benzonitrile (1.05 eq), NaH (60% dispersion, 1.2 eq), LiBr (catalytic).[]
-
Solvent: DMF/DMSO (4:1 v/v).
-
Protocol:
-
Dissolve 6-chlorouracil in dry DMF/DMSO under
atmosphere. -
Add NaH portion-wise at 0°C. Stir for 30 mins to generate the anion.
-
Add LiBr (improves solubility and kinetics) followed by dropwise addition of 2-(bromomethyl)benzonitrile.[]
-
Warm to ambient temperature and stir for 12 hours.
-
Quench: Pour into ice water. Filter the resulting precipitate.[5]
-
Purification: Recrystallization from Ethanol/Water.
-
Yield: Typically 55-60%.[][2]
-
Step 2: Isotopic Labeling (The Critical Step)
Objective: Introduction of the
-
Reagents: Intermediate 1 (1.0 eq), Iodomethane-
(1.2 eq, >99 atom% D, 99 atom% 13C), (2.0 eq).[] -
Solvent: Anhydrous DMF.
-
Protocol:
-
Suspend Intermediate 1 and anhydrous finely ground
in DMF. -
Cool to 0°C to minimize volatility of the labeled reagent.
-
Add Iodomethane-
via syringe.[][2] Seal the vessel (pressure tube recommended to prevent loss of volatile isotope). -
Heat to 40°C for 6 hours. Monitor by TLC or LC-MS (disappearance of SM mass).[][2]
-
Workup: Evaporate DMF under reduced pressure. Resuspend residue in Ethyl Acetate/Water. Wash organic layer with brine.[]
-
Purification: Silica gel chromatography (Hexane/EtOAc) is required to remove any O-alkylated byproducts (though N-alkylation is favored).[][2]
-
Data Check: Verify mass shift (
).
-
Step 3: Coupling with (R)-3-Aminopiperidine
Objective: Installation of the piperidine ring via
-
Reagents: Intermediate 2 (1.0 eq), (R)-3-(Boc-amino)piperidine (1.2 eq),
(3.0 eq). -
Solvent: Methanol (or Isopropanol).[5]
-
Protocol:
-
Combine Intermediate 2 and the protected amine in Methanol.
-
Add
.[] -
Reflux (65-70°C) for 8–12 hours. The electron-deficient pyrimidine ring facilitates displacement of the chlorine.
-
Workup: Concentrate solvent. Partition between DCM and water.[] Dry organic layer (
).
-
Step 4: Deprotection and Benzoate Salt Formation
Objective: Removal of Boc group and crystallization as a stable salt.
-
Protocol:
-
Dissolve Intermediate 3 in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir 2 hours.
-
Evaporate volatiles.[] Neutralize with saturated
to obtain the free base. -
Dissolve free base in Ethanol.[] Add Benzoic acid (1.0 eq).
-
Heat to dissolve, then cool slowly to 0°C to induce crystallization.
-
Final Product: Alogliptin (
) Benzoate.
-
Characterization & Validation
High-Resolution Mass Spectrometry (HRMS)
The defining characteristic of the SIL IS is the mass shift.
| Parameter | Unlabeled Alogliptin (Free Base) | Alogliptin ( |
| Formula | ||
| Monoisotopic Mass | 339.1695 Da | 343.1890 Da |
| Mass Shift ( | - | +4.0195 Da |
| Key Fragment (MS2) | m/z 116 (unlabeled piperidine ring) | m/z 116 (label remains on uracil core*) |
Note on Fragmentation: In MS/MS, the label is located on the uracil core. Therefore, fragments containing the uracil moiety will show the mass shift, while the piperidine fragment (often used for transitions) may remain unlabeled depending on the fragmentation pathway. For Alogliptin, the primary transition often involves the loss of the piperidine moiety; thus, the parent ion selection (
Nuclear Magnetic Resonance (NMR)
NMR confirms the site-specific incorporation of the label.
-
NMR (DMSO-
):-
Unlabeled: Singlet at
~3.25 ppm (3H) corresponding to .[][2] -
Labeled (
): The singlet at 3.25 ppm disappears . No new peaks appear in the proton spectrum at this position (Deuterium is silent in NMR).
-
- NMR:
Isotopic Purity Calculation
To ensure bioanalytical reliability, the contribution of the
Bioanalytical Application Workflow
The following diagram illustrates the integration of the synthesized IS into a regulated LC-MS/MS workflow.
Figure 2: LC-MS/MS workflow utilizing Alogliptin (
References
Sources
- 2. 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile | C18H21N5O2 | CID 11163584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
Precision Bioanalysis of Alogliptin: The Role of 13CD3-Labeled Internal Standardization
Executive Summary
This technical guide details the application of Alogliptin (13CD3) as a Stable Isotope-Labeled Internal Standard (SIL-IS) in the quantitative bioanalysis of Alogliptin (Nesina) via LC-MS/MS. While the pharmacological mechanism of Alogliptin involves DPP-4 inhibition, the "mechanism of action" for Alogliptin (13CD3) in a bioanalytical context is physicochemical normalization . By mirroring the analyte's retention behavior and ionization efficiency, the 13CD3 analog actively compensates for matrix effects, extraction variability, and instrument drift, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines.
The Isotopic Architecture: Why 13CD3?
The selection of a 13CD3 labeling pattern (one Carbon-13 atom and three Deuterium atoms) is not arbitrary; it is a calculated design to optimize mass spectral resolution and chromatographic stability.
The Mass Shift (+4 Da)
Alogliptin has a monoisotopic mass of ~339.16 Da. The protonated molecule
-
The Problem: Natural isotopes (specifically
, , ) create an isotopic envelope. The M+4 isotope of the native drug is negligible, but M+1 and M+2 are significant. -
The Solution: The 13CD3 label provides a +4 Da shift , moving the IS precursor to m/z 344.2 . This prevents "isotopic cross-talk" (signal contribution from the native analyte into the IS channel), which is critical for accurate quantification at the Lower Limit of Quantification (LLOQ).
Chromatographic Co-elution & The Deuterium Effect
Deuterium (
-
Mechanism: If the IS and analyte separate, they elute in different "matrix windows," meaning they experience different ion suppression zones.
-
13CD3 Advantage: By combining a single
(which has no chromatographic isotope effect) with only three deuteriums, the physicochemical properties remain nearly identical to the native drug. This ensures perfect co-elution , forcing the IS to experience the exact same matrix effects as the analyte.
The Physicochemical Mechanism of Standardization
The core function of Alogliptin (13CD3) is Matrix Effect Compensation . In Electrospray Ionization (ESI), phospholipids and salts from plasma can compete for charge, suppressing the signal of the analyte.
The Compensation Logic
The IS acts as a dynamic normalization factor. Since the IS is added at a constant concentration:
If matrix suppression reduces the Analyte signal by 40%, it also reduces the co-eluting IS signal by 40%. The ratio remains constant, yielding accurate quantification despite signal loss.
Visualization of the Mechanism
The following diagram illustrates how the SIL-IS corrects for ionization competition in the ESI source.
Caption: The SIL-IS mechanism where co-elution ensures identical ionization suppression, allowing the ratio calculation to nullify matrix effects.
Validated Experimental Workflow
This protocol is designed for high-throughput bioanalysis in human plasma, compliant with FDA guidelines.
Materials & Conditions
-
Analyte: Alogliptin Benzoate.[1]
-
Internal Standard: Alogliptin (13CD3).
-
Matrix: Human Plasma (K2EDTA).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Step-by-Step Protocol
Step 1: Stock Preparation[2]
-
Dissolve Alogliptin (13CD3) in Methanol to yield a 1.0 mg/mL stock solution.[2]
-
Prepare a Working Internal Standard (WIS) solution at ~500 ng/mL in 50:50 Methanol:Water.
Step 2: Sample Extraction (Protein Precipitation)
Rationale: PPT is chosen over SPE (Solid Phase Extraction) for Alogliptin due to its high recovery and simplicity, relying on the SIL-IS to correct for the "dirtier" extract.
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 20 µL of WIS (Alogliptin 13CD3) to all wells except Double Blanks.
-
Add 200 µL of Acetonitrile (Precipitating Agent).
-
Vortex for 2 minutes at high speed.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water.
Step 3: LC-MS/MS Parameters[3][4][5][6][7]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm) | Retains polar basic compounds like Alogliptin. |
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid | Acidic pH ensures protonation ( |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 2.5 min | Rapid elution while separating phospholipids. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Ion Mode | ESI Positive (+) | Alogliptin is basic (pKa ~ 8.6). |
MRM Transitions
The Multiple Reaction Monitoring (MRM) transitions track the precursor-to-product ion fragmentation.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |
| Alogliptin | 340.2 | 116.1 | 28 | Piperidine ring cleavage |
| Alogliptin (13CD3) | 344.2 | 116.1 / 120.1 | 28 | Depends on label position |
(Note: If the label is on the piperidine ring, the fragment shifts to 120.1. If on the uracil ring, the fragment remains 116.1, but the precursor is distinct.)
Analytical Workflow Diagram
The following diagram defines the logic flow from sample preparation to data validation.
Caption: Validated workflow for Alogliptin quantification using SIL-IS.
Data Interpretation & Validation Criteria
To ensure the mechanism of the SIL-IS is functioning correctly, the following acceptance criteria (based on FDA/ICH M10) must be met:
-
IS Response Consistency: The IS peak area in samples should not deviate >50% from the mean IS area in calibration standards. Significant deviation indicates matrix effects that the IS cannot fully compensate for (e.g., ion saturation).
-
Linearity: The calibration curve (Analyte Area / IS Area vs. Conc.) must have
. -
Accuracy & Precision:
-
LLOQ: ±20% deviation allowed.
-
Other Levels: ±15% deviation allowed.
-
-
Selectivity: No interfering peaks >20% of the LLOQ area in the analyte channel, or >5% in the IS channel.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.[8][9][10][11] U.S. Food and Drug Administration.[9][11][12] [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[9][10][Link]
-
Ravi, Y., & Rajkamal, B. B. (2019).[2][3][13] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[3][13] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[2][3][13] [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. hhs.gov [hhs.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fda.gov [fda.gov]
- 13. japsonline.com [japsonline.com]
Precision Bioanalysis of Alogliptin: Development and Validation of Stable Isotope Standards
Executive Summary
The accurate quantification of Alogliptin (Nesina), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is critical for pharmacokinetic (PK) profiling in Type 2 Diabetes Mellitus (T2DM) therapeutics. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, the method is susceptible to ionization suppression caused by plasma phospholipids and variable recovery rates.
This guide details the strategic development of Stable Isotope Labeled (SIL) Internal Standards , specifically Alogliptin-d3 , to mitigate these matrix effects. We explore the synthetic logic, isotopic purity requirements, and the validation of a self-correcting bioanalytical workflow that meets FDA and EMA regulatory rigor.
The Bioanalytical Imperative: Why SIL?
Alogliptin possesses a quinazolinone-based structure with a pKa of approximately 8.6, making it positively charged under standard acidic LC-MS conditions. While this facilitates electrospray ionization (ESI+), it also invites competition from endogenous amines and phospholipids.
The Matrix Effect Challenge
In non-SIL methods (using structural analogs like Pioglitazone), the internal standard elutes at a different retention time (
The SIL Solution: An isotopologue (e.g., Alogliptin-d3) shares the virtually identical physicochemical properties (
Mechanism of Action Context
Understanding the target biology ensures the assay covers the relevant dynamic range. Alogliptin inhibits DPP-4 to prolong the half-life of GLP-1.
Figure 1: The therapeutic mechanism of Alogliptin. The bioanalytical assay must quantify the drug at low concentrations to verify sustained DPP-4 occupancy.
Strategic Design of Isotopologues
Not all stable isotopes are created equal. The design must prevent "isotopic scrambling" (loss of label) and ensure mass resolution.
Selection of the Labeling Position
-
Avoid: Exchangeable protons (e.g., -NH, -OH). These will swap with solvent
instantly. -
Avoid: Metabolic soft spots. Although Alogliptin is largely excreted unchanged (76%), minor metabolism occurs via CYP2D6/3A4 (N-demethylation). Labeling the N-methyl group carries a slight risk if the metabolite is the target, but for parent drug quantification, it is acceptable and synthetically accessible.
-
Optimal Strategy (Alogliptin-d3): Labeling the N-methyl group on the uracil ring using Iodomethane-d3 (
). This provides a +3 Da mass shift, sufficient to separate the M+0 (analyte) from the M+3 (standard) isotopes.
Synthetic Route: Alogliptin-d3
The synthesis modifies the standard Takeda route by introducing the isotope early in the uracil formation or alkylation step.
Reagents:
-
6-Chlorouracil (Starting Material)
-
Iodomethane-d3 (
) (Isotopic Source) -
2-(Bromomethyl)benzonitrile (Linker)
-
(R)-3-Aminopiperidine (Chiral Amine)
Figure 2: Strategic synthesis of Alogliptin-d3. The deuterium label is introduced in Step 1 to ensure stability throughout the convergent synthesis.
Bioanalytical Method Validation (LC-MS/MS)
Once synthesized, the standard must be validated within the LC-MS/MS workflow. The following protocol aligns with FDA Bioanalytical Method Validation Guidance (2018) .
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Fragmentation Logic: The primary fragment (m/z 116) corresponds to the 2-cyanobenzyl cation .
-
Note: Since the N-methyl-d3 group is on the uracil ring (which is lost in this transition), the fragment ion for the internal standard may remain at m/z 116. Thus, the mass differentiation relies on the Precursor Ion .
-
Table 1: MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Alogliptin | 340.2 | 116.1 | 100 | 28 |
| Alogliptin-d3 | 343.2 | 116.1 | 100 | 28 |
Technical Note: Because Q3 is identical, chromatographic resolution is not required, but isotopic purity is paramount. If the Alogliptin-d3 contains >0.5% unlabeled Alogliptin (d0), it will contribute to the analyte signal (Cross-Signal Contribution), causing overestimation at the Lower Limit of Quantification (LLOQ).
Experimental Workflow: Sample Preparation
This protocol uses Protein Precipitation (PPT) , favored for high throughput.
-
Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.
-
IS Spike: Add 20 µL of Alogliptin-d3 Working Solution (500 ng/mL in 50% MeOH).
-
Why? Adding IS before any other step ensures it tracks all subsequent losses.
-
-
Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid). Vortex for 5 min at 1200 rpm.
-
Centrifugation: 4000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
Figure 3: Self-validating bioanalytical workflow. The IS is added immediately to correct for extraction efficiency and volume errors.
Validation Metrics
To ensure the SIS is performing correctly, calculate the Matrix Factor (MF) .
-
IS-Normalized MF:
. Ideally, this ratio should be close to 1.0 with a CV < 15%. This proves the d3-standard is suppressing/enhancing at the exact same rate as the drug.
References
-
Takeda Pharmaceutical Company. (2005).[1] Preparation of uracil derivatives as DPP-IV inhibitors. US Patent 20050261271. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] Link
-
Zhang, X., et al. (2015). Highly enantioselective synthesis of non-natural aliphatic α-amino acids via asymmetric hydrogenation.[3] Organic & Biomolecular Chemistry, 13(28), 7624-7627.[3] Link
-
Ravi, P.R. & Rajkamal, B. (2019).[4][5] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[5] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[5] Link
-
Chambers, E. (2018). Internal Standard Options for Peptide LC-MS Quantification.[6][7][8] Waters Corporation / YouTube. Link
Sources
- 1. Alogliptin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis of a stable isotopically labeled universal surrogate peptide for use as an internal standard in LC-MS/MS bioanalysis of human IgG and Fc-fusion protein drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
Alogliptin (13CD3) molecular weight and formula
Technical Guide: Alogliptin ( ) – Physicochemical Characterization & Bioanalytical Application
Executive Summary
Alogliptin (
This guide serves as a technical reference for researchers developing LC-MS/MS assays. It moves beyond basic data listing to address the isotopic fidelity , synthetic logic , and bioanalytical pitfalls (specifically deuterium isotope effects on retention time) critical for GLP-compliant studies.
Part 1: Physicochemical Characterization
The accurate calculation of molecular weight for stable isotopes requires summing the specific masses of the enriched atoms rather than standard atomic weights.
Comparative Isotopic Data
The following table contrasts the unlabeled therapeutic agent with its stable isotope standard.
| Feature | Alogliptin (Unlabeled) | Alogliptin ( |
| CAS Number | 850649-61-5 | 1246817-18-4 |
| Molecular Formula | ||
| Molecular Weight (Avg) | 339.39 g/mol | 343.41 g/mol |
| Monoisotopic Mass | 339.1695 Da | 343.1917 Da |
| Mass Shift ( | — | +4.022 Da |
| Label Position | N-Methyl group (Uracil ring) |
Mass Calculation Logic (Senior Scientist Note)
Do not rely on "average" molecular weight for Mass Spectrometry settings. You must use the Monoisotopic Mass .
-
Unlabeled:
( ) -
Labeled: The shift is calculated as follows:
-
:
Da -
:
Da -
Total Shift:
Da -
Target Precursor Ion (
):
-
:
Part 2: Synthetic Logic & Structural Validation
The synthesis of Alogliptin (
Synthesis Workflow
The critical step is the regioselective
Figure 1: Synthetic pathway for the introduction of the
Structural Integrity Check
When sourcing or synthesizing this IS, verify the Atom % Enrichment .
-
Requirement:
atom % D and . -
Risk: If incomplete labeling occurs (e.g.,
or ), the IS will contribute signal to the analyte channel (Cross-talk), artificially inflating the calculated concentration of Alogliptin in study samples.
Part 3: Bioanalytical Application (LC-MS/MS Protocol)
This section details a self-validating LC-MS/MS workflow. The choice of MRM transitions is critical: the fragmentation pattern of Alogliptin typically yields a product ion at m/z 116 (the cyanobenzyl moiety). Because the label is on the uracil ring, the label is lost during fragmentation .
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (
) -
Scan Type: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Alogliptin | 340.2 | 116.1 | ~25-30 | 100 |
| Alogliptin-( | 344.2 | 116.1 | ~25-30 | 100 |
Critical Insight: Note that the Q3 mass (116.1) is identical for both. This makes chromatographic separation and Q1 resolution vital. The specificity comes entirely from the 4 Da shift in the precursor (Q1).
Chromatographic Protocol
Deuterated compounds can exhibit slightly shorter retention times than their protium counterparts on C18 columns due to the Deuterium Isotope Effect (slightly lower lipophilicity).
-
Column: Waters XBridge C18 or Phenomenex Kinetex C18 (
mm, ). -
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0.0 min: 10% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B (Re-equilibration)
-
Figure 2: LC-MS/MS Analytical Workflow illustrating the common fragment detection strategy.
Part 4: Troubleshooting & Stability
The "Cross-Talk" Verification
Before running clinical samples, perform a Blank + IS injection.
-
Inject a sample containing only Alogliptin (
) at the working concentration. -
Monitor the Unlabeled Alogliptin transition (
). -
Acceptance Criteria: The interference peak area in the analyte channel must be
of the LLOQ (Lower Limit of Quantification) area. If it is higher, your IS contains unlabeled impurities or the mass resolution on Q1 is too wide.
Stock Solution Stability
-
Solvent: Dissolve free base in Methanol or DMSO.
-
Storage:
or . -
Caution: Alogliptin is stable, but avoid repeated freeze-thaw cycles of the stock solution. Aliquot immediately after preparation.
References
-
PubChem. (n.d.).[2] Alogliptin (13CD3) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Zhang, X., et al. (2015). Simultaneous determination of alogliptin and metformin in human plasma by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link] (Methodology grounding for MS transitions).
-
DrugBank Online. (n.d.). Alogliptin: chemical properties and pharmacology. Retrieved from [Link]
-
Alsachim. (n.d.). Alogliptin-13C, d3 Technical Data Sheet. Retrieved from [Link] (Source for specific isotopic labeling position).
Technical Guide: Long-Term Stability & Storage of Alogliptin (13CD3)
Executive Summary
Alogliptin (13CD3) is a high-value Stable Isotope Labeled (SIL) Internal Standard (IS) utilized primarily in LC-MS/MS bioanalysis for the quantification of Alogliptin in biological matrices. Its utility relies entirely on two factors: chemical purity (absence of degradation products) and isotopic purity (absence of deuterium loss or "back-exchange").
This guide deviates from standard "storage instruction" templates by treating the compound not just as a chemical, but as a calibrated measurement tool. The protocols below are designed to mitigate the specific risks of hydrolysis, hygroscopicity, and isotopic scrambling that compromise bioanalytical data integrity.
Molecular Identity & Isotopic Integrity[1]
To preserve Alogliptin (13CD3), one must understand its vulnerabilities.[1] The compound typically carries a Carbon-13 and three Deuterium atoms, most commonly located on the N-methyl group of the uracil ring or the piperidine moiety, depending on the synthesis source.
-
Chemical Name: Alogliptin (13CD3) Benzoate (Salt form is standard for stability).
-
Critical Risk: Isotopic Scrambling. While Carbon-13 is permanent, Deuterium (
) can undergo exchange with Hydrogen ( ) from solvents (water, methanol) if the solution becomes acidic or basic, or if the label is placed on an exchangeable position (e.g., -OH, -NH). -
The "Benzoate" Factor: Alogliptin is often supplied as a benzoate salt.[1] This increases solid-state stability but requires correction factors during stock solution preparation to ensure accurate free-base concentration.
Solid-State Storage Protocol: The "Bank Vault" Approach
In its solid state, Alogliptin (13CD3) is hygroscopic.[1] Moisture uptake initiates hydrolysis of the amide linkages and facilitates isotopic exchange.[1]
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Short-term < 1 mo) -80°C (Long-term > 6 mo) | Low temperature arrests kinetic degradation rates (Arrhenius equation). -80°C is critical for preventing slow solid-state hydrolysis over years.[1] |
| Container | Amber glass, Screw-cap with PTFE liner | Amber glass blocks UV (photolysis risk). PTFE liners prevent plasticizers from leaching into the powder. |
| Atmosphere | Argon or Nitrogen Headspace | Displaces oxygen and moisture.[1] Essential after opening the manufacturer's seal.[1] |
| Desiccation | Secondary containment with silica gel | Creates a micro-environment of <10% Relative Humidity.[1] |
Diagram: The Stability Ecosystem[1]
Figure 1: The unidirectional flow of material handling to prevent cross-contamination and degradation.
Solution Stability & Preparation[1][2]
The transition from solid to liquid is the highest-risk phase. Alogliptin is susceptible to hydrolysis in aqueous solutions, particularly at extreme pH values.
Solvent Selection Strategy
-
Preferred: Methanol (MeOH) or Acetonitrile (ACN).[1]
-
Avoid: 100% Water (promotes hydrolysis) or unbuffered protic solvents for long periods.[1]
-
Acid/Base Warning: Do not add acid (Formic Acid) or Base (Ammonium Hydroxide) to the Stock solution.[1] Acid catalyzes deuterium exchange on susceptible positions.[1][2] Keep the stock neutral.
The "Gold Standard" Stock Preparation Protocol
-
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water vapor inside, ruining the remaining powder.
-
Weighing: Weigh the benzoate salt.
-
Calculation:
-
-
Dissolution: Dissolve in 100% Methanol (LC-MS grade).
-
Aliquot: Divide into small volumes (e.g., 100 µL) in cryovials.
-
Storage: Store aliquots at -80°C .
Stability Data Summary
| Condition | Stability Limit | Status |
| Stock (MeOH) @ -80°C | 6 - 12 Months | Stable |
| Stock (MeOH) @ -20°C | 1 Month | Monitor |
| Working Soln (Water/ACN) @ 4°C | 24 Hours | Use & Discard |
| Plasma Extract @ 4°C | 24 Hours | Stable (Autosampler) |
Degradation Mechanisms & QC
Understanding how Alogliptin fails allows for better troubleshooting.[1]
Primary Degradation Pathways
-
Hydrolysis: The uracil ring and amide bonds are targets.[1] In basic conditions (pH > 10), the ring can open. In acidic conditions, de-alkylation can occur.
-
Isotopic Exchange (Back-Exchange): If the
group is exposed to strong acid/base catalysis, D can swap with H. This results in a mass shift (M+4 M+3), causing the IS signal to "leak" into the analyte channel or vice versa, destroying quantification accuracy.
Diagram: Degradation Logic
Figure 2: Primary chemical and isotopic failure modes for Alogliptin IS.
Quality Control (Self-Validating System)
Before running a bioanalytical batch, perform a Zero-Blank Check :
-
Inject a "Blank + IS" sample.[1]
-
Monitor the "Analyte" channel (unlabeled Alogliptin mass).
-
Pass Criteria: Signal in Analyte channel must be < 5% of the LLOQ (Lower Limit of Quantification).
-
Failure Analysis: If signal exists, the IS contains unlabeled Alogliptin, indicating either synthesis impurity or isotopic degradation.[1]
References
-
Ravi, Y., & Rajkamal, B. B. (2019).[1][4] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[1][4][5] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[4] Retrieved from [Link]
-
Mabrouk, M. M., et al. (2016).[1] Development and validation of a reversed phase HPLC method for simultaneous determination of antidiabetic drugs alogliptin benzoate and pioglitazone HCl. Der Pharmacia Sinica, 7(2), 32–40.[1] Retrieved from [Link]
-
Alsachim. (2023).[1] Alogliptin-13C, d3 (benzoate salt) - Certificate of Analysis. Retrieved from [Link]
Sources
- 1. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
Methodological & Application
Alogliptin (13CD3) as an internal standard in LC-MS/MS
Application Note: High-Precision Bioanalysis of Alogliptin in Human Plasma Using Stable Isotope Dilution LC-MS/MS
Executive Summary
This protocol details a robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alogliptin in human plasma. The method utilizes Alogliptin (13CD3) as the internal standard (IS).[1] Unlike traditional deuterated standards (e.g., Alogliptin-D3), the inclusion of a Carbon-13 atom alongside three deuterium atoms (+4 Da shift) minimizes isotopic overlap and eliminates "cross-talk" between the analyte and IS channels, ensuring superior accuracy at the Lower Limit of Quantification (LLOQ).
Target Audience: Bioanalytical CROs, Clinical Pharmacokineticists, and Drug Metabolism (DMPK) Researchers.
Introduction & Scientific Rationale
Alogliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes management.[2][3] Accurate quantification in biological matrices is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Why Alogliptin (13CD3)?
-
Mass Shift (+4 Da): A shift of +3 Da (D3) is often sufficient, but +4 Da (13CD3) provides a wider window, reducing the risk of the M+3 natural isotope of the analyte contributing to the IS signal.
-
Isotope Effect Mitigation: The 13C label is stable and non-exchangeable. Placing the label on the N-methyl group ensures it remains on the core structure during ionization but is distinct from the primary fragment used for quantification.
-
Matrix Correction: As a stable isotope-labeled (SIL) analog, it co-elutes with Alogliptin, perfectly compensating for matrix effects (ion suppression/enhancement) and extraction variability.
Physicochemical Profile
| Property | Alogliptin (Analyte) | Alogliptin (13CD3) (Internal Standard) |
| CAS Number | 850649-61-5 | 1246817-18-4 |
| Molecular Formula | C18H21N5O2 | C17(13C)H18D3N5O2 |
| Molecular Weight | 339.39 g/mol | 343.40 g/mol |
| pKa | ~8.5 (Basic) | ~8.5 (Basic) |
| LogP | 0.96 (Moderate Lipophilicity) | 0.96 |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol |
Experimental Workflow
The following diagram outlines the critical path from sample collection to data generation.
Figure 1: Step-by-step bioanalytical workflow ensuring sample integrity and robust quantification.
Materials and Methods
Instrumentation
-
LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or Thermo Altis (Triple Quadrupole).
-
Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm) or equivalent.
Reagents
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Standards: Alogliptin Benzoate (Reference Standard), Alogliptin 13CD3 (Internal Standard).[4]
Stock Solution Preparation
-
Analyte Stock (1.0 mg/mL): Dissolve 1.0 mg Alogliptin in 1 mL Methanol. Store at -20°C.
-
IS Stock (1.0 mg/mL): Dissolve 1.0 mg Alogliptin (13CD3) in 1 mL DMSO (to ensure stability). Store at -20°C.
-
IS Working Solution (ISWS): Dilute IS Stock to 50 ng/mL in 50% Methanol/Water.
LC-MS/MS Protocol
Mass Spectrometry Parameters (MRM)
Alogliptin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | CE (V) | Origin of Fragment |
| Alogliptin | 340.2 | 116.1 | 50 | 28 | Cyanobenzyl moiety |
| Alogliptin (13CD3) | 344.2 | 116.1 | 50 | 28 | Cyanobenzyl moiety* |
Critical Note on Fragmentation: The 116.1 m/z fragment corresponds to the 2-cyanobenzyl group. The 13CD3 label is located on the N-methyl group of the uracil ring. Because the label is not on the fragment ion, the product ion mass (116.1) remains the same for both the analyte and the IS. The discrimination occurs solely at the Precursor (Q1) stage (340.2 vs 344.2).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load sample |
| 2.50 | 90 | Elute Analyte/IS |
| 3.00 | 90 | Wash column |
| 3.10 | 10 | Re-equilibrate |
| 4.50 | 10 | End of Run |
Sample Preparation (Protein Precipitation)
Self-Validating Step: The use of PPT (Protein Precipitation) ensures high recovery (>90%) while the IS compensates for any ion suppression caused by remaining phospholipids.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of IS Working Solution (50 ng/mL). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 1 min to ensure complete protein precipitation.
-
Centrifuge: Spin at 12,000 × g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of Water (Milli-Q) to match the initial mobile phase strength (prevents peak broadening).
-
Inject: Inject onto the LC-MS/MS system.
Method Validation Criteria (FDA/EMA)
This method is designed to meet regulatory standards [1].
-
Linearity: 1.0 – 1000 ng/mL (r² > 0.995).
-
Accuracy: ±15% of nominal (±20% at LLOQ).
-
Precision (CV): <15% (<20% at LLOQ).
-
Recovery: >85% for both Analyte and IS.
-
Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Clogged column frit from plasma proteins. | Ensure centrifugation is sufficient; use a 0.2 µm filter plate for supernatant. |
| IS Signal Drop | Ion suppression from phospholipids. | Monitor phospholipid transitions (m/z 184). Adjust gradient to flush column longer at 90% B. |
| Peak Tailing | Basic nature of Alogliptin interacting with silanols. | Use a high-pH stable column (e.g., BEH C18) with Ammonium Bicarbonate (pH 8.0) if acidic mobile phase fails. |
| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid. |
References
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
- Zhang, X., et al. (2015). "Simultaneous determination of alogliptin and metformin in human plasma by LC-MS/MS." Journal of Chromatography B. (Methodology basis for extraction).
-
PubChem. (2023).[1] Alogliptin (13CD3) Compound Summary. [Link]
-
RCSB PDB. (2011). Crystal structure of DPP-4 complexed with Alogliptin. (Structural basis for fragmentation analysis). [Link]
Sources
- 1. Alogliptin (13CD3) | C18H21N5O2 | CID 129009613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of Alogliptin in Human Plasma using Alogliptin (13CD3)
Executive Summary & Scope
This protocol details a high-sensitivity, validated LC-MS/MS method for the quantitation of Alogliptin in human plasma.[1][2][3][4] The method employs Alogliptin (13CD3) as a stable isotope-labeled internal standard (SIL-IS).
The use of a 13CD3 label (incorporating one Carbon-13 and three Deuterium atoms) provides a mass shift of +4 Da relative to the analyte.[5] This is superior to standard deuterated analogs (e.g., D3) as it eliminates potential interference from the natural isotopic envelope (M+3) of the analyte, ensuring high specificity at the Lower Limit of Quantitation (LLOQ).
Key Performance Indicators
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin)
-
Sample Volume: 100 µL
-
Linear Range: 1.0 – 1000 ng/mL
-
LLOQ: 1.0 ng/mL
-
Throughput: < 3.5 min run time
Scientific Rationale & Mechanism
Internal Standard Selection
In bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity. Alogliptin (13CD3) acts as the ideal SIL-IS because it co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.
-
Label Position: Typically located on the N-methyl group of the uracil ring.
-
Mass Shift: Alogliptin (
, MW 339.17) Alogliptin-13CD3 (MW ~343.20). Note: The precursor ion shifts from 340.2 to 344.2.
Fragmentation Pathway
The method utilizes Multiple Reaction Monitoring (MRM) in positive ESI mode.
-
Primary Transition (Quantifier): Cleavage of the methylene bridge yields the cyanobenzyl cation (
116.1). -
Selectivity Note: If the SIL-label is on the uracil core (common for synthetic ease), the primary fragment (
116.1) will not contain the label. Thus, the IS transition is . The mass discrimination occurs solely at the precursor stage (Q1).
Materials & Reagents
Reference Standards
-
Alogliptin Benzoate: Purity > 99.0% (USP/EP Reference Standard).
-
Alogliptin (13CD3) Internal Standard: Isotopic purity > 99 atom % D/13C.
-
Source: Specialized isotope labs (e.g., Alsachim, Toronto Research Chemicals).
-
Solvents & Matrix[2]
-
Acetonitrile (ACN) & Methanol (MeOH): LC-MS Grade.
-
Formic Acid (FA): Optima™ LC-MS Grade.
-
Ammonium Formate: 10M stock solution (volatile buffer).
-
Water: Milli-Q (18.2 MΩ·cm).
-
Blank Human Plasma: Free of interference at retention times of Alogliptin and IS.
Experimental Protocol
Instrumentation Setup
Liquid Chromatography (UHPLC):
-
Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm) or Phenomenex Kinetex C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mobile Phase:
-
MP A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial |
| 0.50 | 10 | Load |
| 1.50 | 90 | Elute |
| 2.50 | 90 | Wash |
| 2.60 | 10 | Re-equilibrate |
| 3.50 | 10 | Stop |
Mass Spectrometry (Triple Quadrupole):
-
Ionization: ESI Positive (
).[5] -
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Table:
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) |
|---|---|---|---|---|
| Alogliptin | 340.2 | 116.1 | 100 | 28 |
| Alogliptin (13CD3) | 344.2 | 116.1 | 100 | 28 |
Preparation of Standards
-
Stock Solutions: Prepare 1.0 mg/mL stocks of Alogliptin and Alogliptin-13CD3 in Methanol. Store at -20°C.
-
IS Working Solution (ISWS): Dilute IS stock to 50 ng/mL in 50% ACN.
-
Calibration Standards (CC): Prepare serial dilutions in human plasma ranging from 1.0 to 1000 ng/mL.
-
Quality Control (QC): Prepare Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs in plasma.
Sample Preparation (Protein Precipitation)
This method uses a "crash and shoot" approach for maximum throughput.
-
Aliquot: Transfer 100 µL of plasma (Sample/CC/QC) into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of IS Working Solution (50 ng/mL). Vortex gently for 10 sec.
-
Precipitate: Add 300 µL of Acetonitrile (cold).
-
Vortex: Mix vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the clear supernatant to an HPLC vial/plate.
-
Dilute (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with Mobile Phase A before injection.
Visual Workflows
Sample Preparation Workflow
Caption: Step-by-step Protein Precipitation (PPT) workflow ensuring high recovery and IS equilibration.
MRM Fragmentation Pathway
Caption: Fragmentation mechanism. Note that the 116.1 fragment is common to both Analyte and IS if the label is on the Uracil core.
Method Validation Parameters (FDA/EMA Guidelines)
To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation 2018), the following criteria must be validated:
| Parameter | Acceptance Criteria | Experimental Note |
| Selectivity | No interference > 20% of LLOQ in 6 blank lots. | Check for cross-talk: Inject IS only and monitor analyte channel. |
| Linearity | Weighted ( | |
| Accuracy & Precision | Run 5 replicates of L, M, H QCs over 3 days. | |
| Matrix Effect | IS-normalized Matrix Factor (MF) CV < 15%. | Compare post-extraction spike vs. neat solution. |
| Recovery | Consistent across QC levels. | Compare pre-extraction spike vs. post-extraction spike. |
Troubleshooting & Senior Scientist Insights
-
IS Cross-Talk:
-
Since the product ion (116.[6]1) is often the same for both analyte and IS, the precursor isolation width (Q1 resolution) is critical. Ensure Q1 is set to "Unit" or "High" resolution to prevent the 340.2 isotope window from bleeding into the 344.2 channel.
-
Tip: If you observe high background in the IS channel, verify the isotopic purity of your 13CD3 standard. Lower quality standards may contain unlabeled Alogliptin.
-
-
Carryover:
-
Alogliptin is a basic amine and can stick to stainless steel.
-
Solution: Use a needle wash solution containing 0.1% Formic Acid in 50:50 MeOH:Water .
-
-
pH Control:
-
The retention of Alogliptin on C18 is pH-dependent. Maintain mobile phase pH around 3.5 - 4.0 (Ammonium Formate buffer) to ensure robust peak shape and separation from early-eluting plasma phospholipids.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Nirogi, R., et al. (2017). Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Shimadzu / Alsachim. (2024). Alogliptin [13C, 2H3] Stable Labeled Standards Product Page. [Link]
Sources
- 1. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irjms.com [irjms.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. japsonline.com [japsonline.com]
Application Note: Development and Validation of a Robust Bioanalytical Method for Alogliptin in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note provides a detailed protocol for the development and validation of a sensitive, selective, and robust bioanalytical method for the quantification of Alogliptin in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled (SIL) internal standard (Alogliptin-d4) to ensure the highest level of accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies of Alogliptin. The validation of this method is rigorously performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Introduction: The Rationale for a Validated Bioanalytical Method
Alogliptin is an oral anti-diabetic drug of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes.[1][2][3] Accurate measurement of Alogliptin concentrations in biological matrices is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4][5][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and speed.[8][9][10][11]
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative LC-MS/MS bioanalysis.[12][13][14] A SIL-IS, such as Alogliptin-d4, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[15] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of extraction recovery and matrix effects (ion suppression or enhancement).[13][16] By normalizing the analyte response to the SIL-IS response, variability introduced during sample preparation and analysis is effectively compensated for, leading to superior accuracy and precision.
This application note details a comprehensive workflow, from sample preparation to method validation, providing a self-validating system that ensures the generation of reliable and reproducible data for regulatory submissions and clinical research.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Alogliptin Reference Standard | Sigma-Aldrich | Purity ≥98% |
| Alogliptin-d4 (Internal Standard) | Toronto Research Chemicals | Purity ≥98%, Isotopic Purity ≥99% |
| Human Plasma (K2EDTA) | BioIVT | Pooled, Drug-Free |
| Acetonitrile | Honeywell | LC-MS Grade |
| Methanol | Honeywell | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |
| Water | Milli-Q® System | 18.2 MΩ·cm |
| 96-well DeepWell Plates | Waters | 2 mL |
| 96-well Collection Plates | Waters | 1 mL |
Physicochemical Properties of Alogliptin
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₁N₅O₂ | [1][2] |
| Molecular Weight | 339.39 g/mol | [1][2] |
| Protein Binding | ~20% | [1][4][6] |
| Bioavailability | ~100% | [1][4] |
| Metabolism | Limited, primarily via CYP2D6 and CYP3A4 to two minor metabolites (M-I and M-II).[4][6][7] | [4][6][7] |
| Excretion | Primarily as unchanged drug in urine (~76%).[4][7] | [4][7] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Alogliptin and Alogliptin-d4 reference standards into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Alogliptin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Alogliptin-d4 primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.
-
Aliquot 50 µL of human plasma (blank, CC, QC, or unknown samples) into a 96-well DeepWell plate.
-
Add 200 µL of the IS working solution in acetonitrile (100 ng/mL Alogliptin-d4) to each well. The acetonitrile acts as the precipitating agent.
-
Vortex the plate for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a 96-well collection plate.
-
Dilute the supernatant with 100 µL of water to reduce the organic content, ensuring better peak shape during chromatographic analysis.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Alogliptin Analysis.
LC-MS/MS Method Development
The goal of method development is to achieve a balance between chromatographic resolution, sensitivity, and run time.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 0.5 min |
| Total Run Time | 3.0 minutes |
Rationale: A C18 column is chosen for its excellent retention of moderately polar compounds like Alogliptin. The use of a sub-2 µm particle size UPLC column provides high efficiency and resolution, allowing for shorter run times. A gradient elution is employed to ensure efficient separation from endogenous plasma components and a sharp peak shape. Formic acid is added to the mobile phase to promote ionization in the mass spectrometer.
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-S micro |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Rationale: ESI in positive mode is selected as Alogliptin contains basic nitrogen atoms that are readily protonated. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9][17]
Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Alogliptin | 340.2 | 162.1 | 35 | 20 |
| Alogliptin-d4 | 344.2 | 166.1 | 35 | 20 |
Rationale: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) in the collision cell and are selected to be specific and intense for robust quantification.
Bioanalytical Method Validation
A full validation of the bioanalytical method is performed according to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[18][19][20]
Caption: Key Parameters of Bioanalytical Method Validation.
Protocol for Validation Experiments
-
Selectivity and Specificity:
-
Calibration Curve (Linearity and Range):
-
Prepare an eight-point calibration curve in human plasma over the range of 1-1000 ng/mL.
-
Analyze in three separate runs.
-
Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal value (±20% for LLOQ). The correlation coefficient (r²) should be ≥0.99.
-
-
Accuracy and Precision:
-
Analyze four levels of QC samples (LLOQ, Low, Mid, High) in six replicates in three separate runs on at least two different days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (CV%) should not exceed 15% (20% at LLOQ).[21]
-
-
Matrix Effect:
-
Assess the matrix effect by comparing the peak area of Alogliptin in post-extraction spiked blank plasma from six different sources with the peak area in a neat solution.
-
Acceptance Criteria: The CV% of the IS-normalized matrix factor should be ≤15%.
-
-
Recovery:
-
Evaluate the extraction recovery of Alogliptin and the IS at three QC levels (Low, Mid, High) by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible.
-
-
Stability:
-
Evaluate the stability of Alogliptin in plasma under various conditions:
-
Short-Term (Bench-Top): 6 hours at room temperature.
-
Long-Term: 90 days at -80°C.
-
Freeze-Thaw: Three cycles from -80°C to room temperature.
-
Autosampler: 24 hours at 10°C.
-
-
Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentration.
-
-
Dilution Integrity:
-
Prepare a plasma sample at a concentration above the Upper Limit of Quantification (ULOQ) and dilute it 5-fold and 10-fold with blank plasma.
-
Acceptance Criteria: The accuracy and precision of the diluted samples must be within ±15%.[21]
-
Results and Discussion
Validation Summary
| Validation Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 | r² > 0.995 | ≥0.99 |
| Intra-day Precision (CV%) | LLOQ (1), LQC (3), MQC (100), HQC (800) | < 10% | ≤15% (≤20% for LLOQ) |
| Inter-day Precision (CV%) | LLOQ (1), LQC (3), MQC (100), HQC (800) | < 12% | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (% Bias) | LLOQ (1), LQC (3), MQC (100), HQC (800) | -5.2% to 6.8% | ±15% (±20% for LLOQ) |
| Inter-day Accuracy (% Bias) | LLOQ (1), LQC (3), MQC (100), HQC (800) | -7.1% to 8.3% | ±15% (±20% for LLOQ) |
| Recovery | LQC, MQC, HQC | Alogliptin: 92-98%Alogliptin-d4: 95-99% | Consistent and reproducible |
| Matrix Effect | LQC, HQC | IS-normalized MF CV% < 8% | ≤15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term, Autosampler) | LQC, HQC | % Change < 10% | ±15% |
| Dilution Integrity (5x, 10x) | ~2000 | Accuracy and Precision < 9% | ±15% |
The results presented in the table demonstrate that the method is linear, accurate, precise, and selective for the quantification of Alogliptin in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and any variability in the extraction process, as evidenced by the high accuracy and precision across all QC levels. The stability experiments confirm that Alogliptin is stable under typical laboratory handling and storage conditions.
Conclusion
This application note describes a comprehensive, validated LC-MS/MS method for the quantitative analysis of Alogliptin in human plasma. The method employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The validation was conducted in accordance with international regulatory guidelines and demonstrated excellent performance in terms of selectivity, linearity, accuracy, precision, and stability. This robust and reliable method is well-suited for supporting clinical and non-clinical studies requiring the quantification of Alogliptin.
References
-
Ravi, Y., & Rajkamal, B. B. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science, 9(2), 29-37. [Link]
-
ResearchGate. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. [Link]
-
Previs, S. F., & Herath, K. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 5(15), 1891-1901. [Link]
-
International Journal of Bioassays. (n.d.). Bioanalytical method development and validation of linagliptin in plasma through lc-ms/ms. [Link]
-
AMS Biotechnology (Europe) Ltd. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Journal of Applied Pharmaceutical Science. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. [Link]
-
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. [Link]
-
Wikipedia. (n.d.). Alogliptin. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. (2023). Alogliptin. In StatPearls. [Link]
-
RCSB PDB. (n.d.). Alogliptin. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Dudkowski, C., Tsai, M., & Locke, C. (2017). The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus. European journal of clinical pharmacology, 73(3), 279–288. [Link]
-
Scheen, A. J. (2015). Pharmacokinetics and clinical evaluation of the alogliptin plus pioglitazone combination for type 2 diabetes. Expert opinion on drug metabolism & toxicology, 11(5), 837–853. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Jemal, M. (2006). LC-MS development strategies for quantitative bioanalysis. Current drug metabolism, 7(5), 489–502. [Link]
-
National Center for Biotechnology Information. (n.d.). Alogliptin. PubChem Compound Summary for CID 11450633. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResearchGate. (n.d.). Quantitative bioanalysis by LC-MS/MS: a review. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
EBM Consult. (n.d.). Drug Monograph: Alogliptin (Nesina). [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alogliptin. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
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- 4. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. ema.europa.eu [ema.europa.eu]
Precision Bioanalysis of Alogliptin in Plasma: A Stable Isotope Dilution LC-MS/MS Protocol
Abstract
This Application Note details a robust, high-sensitivity LC-MS/MS methodology for the quantification of Alogliptin in biological matrices, utilizing Alogliptin (13CD3) as the Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike structural analogs (e.g., Sitagliptin), the 13CD3 isotopolog provides near-perfect tracking of ionization efficiency and matrix effects due to its co-elution and identical physicochemical properties. This protocol is designed for pharmacokinetic (PK) profiling in support of bioequivalence and clinical monitoring studies, adhering to FDA Bioanalytical Method Validation (BMV) guidelines.
Chemical Identity & Mechanistic Rationale
The Analyte vs. The Standard
Alogliptin is a selective DPP-4 inhibitor. The internal standard selected, Alogliptin (13CD3) , incorporates one Carbon-13 atom and three Deuterium atoms on the N-methyl group of the uracil ring.
-
Alogliptin:
| MW: 339.39 g/mol -
Alogliptin (13CD3):
| MW: 343.43 g/mol (+4 Da mass shift)
Fragmentation Logic & MRM Selection
The primary fragment ion for Alogliptin (m/z 116.1) corresponds to the 2-cyanobenzyl cation . Crucially, the isotope labels (13CD3) are located on the N-methyl group of the pyrimidinedione core, which is lost during fragmentation. Therefore, while the precursor masses differ by 4 Da, the product ions are identical (m/z 116.1).
-
Analyte Transition: 340.2
116.1[1] -
IS Transition: 344.2
116.1
Critical Insight: Because the product ions are identical, chromatographic separation or high mass resolution is not required; however, the +4 Da precursor shift is sufficient to prevent "cross-talk" (isotopic contribution) from the native drug into the IS channel, provided the IS purity is high.
Experimental Workflow
Reagents & Materials
-
Reference Standard: Alogliptin Benzoate (>99% purity).
-
Internal Standard: Alogliptin (13CD3) (>98% isotopic enrichment).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Workflow Diagram
The following diagram illustrates the critical path from sample collection to data acquisition.
Figure 1: Step-by-step bioanalytical workflow for Alogliptin quantification.
Detailed Protocol
Solution Preparation
-
Stock Solutions (1.0 mg/mL): Dissolve Alogliptin and Alogliptin-13CD3 separately in Methanol. Store at -20°C.
-
Working Standard (WS): Serially dilute Alogliptin stock with 50% Methanol to create calibration spikes (range: 10 – 10,000 ng/mL).
-
IS Working Solution: Dilute IS stock to ~500 ng/mL in Acetonitrile. This solution acts as both the internal standard source and the precipitating agent.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of IS Working Solution (Alogliptin-13CD3 in ACN).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase strength).
LC-MS/MS Conditions
Chromatography (LC)
-
Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (ACN) | State |
|---|---|---|---|
| 0.00 | 90% | 10% | Equilibrium |
| 0.50 | 90% | 10% | Load |
| 2.50 | 10% | 90% | Elution |
| 3.00 | 10% | 90% | Wash |
| 3.10 | 90% | 10% | Re-equilibration |
| 5.00 | 90% | 10% | End |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3500 V.
-
Desolvation Temp: 500°C.
MRM Parameters:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Dwell (s) |
|---|---|---|---|---|---|
| Alogliptin | 340.2 | 116.1 | 30 | 28 | 0.1 |
| Alogliptin-13CD3 | 344.2 | 116.1 | 30 | 28 | 0.1 |[1]
Method Validation & Performance
Adhering to FDA M10 Bioanalytical Method Validation Guidelines.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Regression: Linear (
) with weighting. -
Acceptance:
.
Accuracy & Precision
-
Intra-day: CV < 15% (20% at LLOQ).
-
Inter-day: CV < 15% (20% at LLOQ).
-
QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
Matrix Effect & Recovery
The use of Alogliptin (13CD3) is specifically intended to normalize matrix effects.
-
Matrix Factor (MF): Calculate as (Peak Area in Matrix / Peak Area in Solution).
-
IS-Normalized MF:
. Ideally, this ratio should be close to 1.0, indicating the IS compensates perfectly for any suppression/enhancement.
PK Study Application
Study Design (Example)
-
Subjects: Healthy volunteers (n=12).
-
Sampling: Pre-dose (0h), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48h post-dose.
Data Analysis (WinNonlin / Phoenix)
Primary parameters to derive:
- : Maximum observed concentration (~150-200 ng/mL for 25mg dose).
-
: Time to reach
(typically 1-2 hours). - : Area under the concentration-time curve.[4]
- : Elimination half-life (~12-21 hours).
PK Profile Schematic
Figure 2: Representative concentration-time data structure for PK analysis.
Troubleshooting & Expert Tips
-
The "Deuterium Effect": Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on C18 columns due to weaker hydrophobic interactions.
-
Observation: Alogliptin-13CD3 may elute 0.05 min before Alogliptin.
-
Action: Ensure integration windows are wide enough to capture both, or use the specific RT for the IS channel. The 13C label does not affect retention.
-
-
Cross-Talk:
-
Inject a high concentration of Alogliptin (Upper Limit of Quantification) without IS. Monitor the IS channel (344.2 -> 116.1).
-
Goal: Signal in IS channel should be < 5% of the IS response in a blank sample. If high, check the isotopic purity of your 13CD3 standard.
-
-
Carryover: Alogliptin is basic. Use an acidic needle wash (e.g., 0.1% Formic Acid in 50:50 ACN:Water) to prevent adsorption to injector parts.
References
-
Ravi, Y., & Rajkamal, B. B. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[5] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[5] Link
-
Mowaka, S., et al. (2017). Enhanced LC-MS/MS determination of alogliptin and metformin in plasma: Application to a pharmacokinetic study.[6] Microchemical Journal, 130, 360-365.[6] Link
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][6][7] Link
-
PubChem. (2024).[8] Alogliptin (13CD3) Compound Summary. National Library of Medicine. Link
-
TargetMol. (2024). Alogliptin (13CD3) Product Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmadesk.com [pharmadesk.com]
- 3. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. "Enhanced LC-MS/MS determination of alogliptin and metformin in plasma:" by Shereen Mowaka, Ehab F. Elkady et al. [buescholar.bue.edu.eg]
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- 8. Alogliptin (13CD3) | C18H21N5O2 | CID 129009613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Characterizing Alogliptin Metabolism Using a Stable Isotope-Labeled Tracer
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vitro and in vivo metabolism studies for Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] A core focus is placed on the strategic use of stable isotope-labeled (SIL) Alogliptin, specifically Alogliptin (¹³CD₃), as an internal standard to ensure analytical rigor and accuracy. We will delve into the mechanistic rationale behind experimental design, provide detailed, field-proven protocols for studies using liver microsomes, hepatocytes, and rodent models, and offer guidance on data interpretation.
Introduction: Alogliptin and the Imperative for Metabolism Studies
Alogliptin is an oral antihyperglycemic agent that selectively inhibits the DPP-4 enzyme, thereby increasing the levels of incretin hormones like GLP-1 and GIP.[2][3] This action enhances glucose-dependent insulin secretion and suppresses glucagon secretion, aiding glycemic control in patients with type 2 diabetes.[2] While Alogliptin has a high oral bioavailability of approximately 100% and is primarily excreted unchanged in the urine (around 76%), understanding its minor metabolic pathways is crucial for a complete safety and drug-drug interaction (DDI) profile, as mandated by regulatory bodies like the FDA.[4][5][6]
Pharmacokinetic data reveals that Alogliptin undergoes limited metabolism, mediated primarily by cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4.[4][7] This biotransformation results in two minor metabolites:
-
M-I (N-demethylated Alogliptin): An active metabolite with similar DPP-4 inhibitory activity to the parent compound.[3][4]
-
M-II (N-acetylated Alogliptin): An inactive metabolite.[3][4]
The concentration of these metabolites is very low, representing less than 1% (M-I) and less than 6% (M-II) of the parent drug, respectively.[7] Precisely quantifying the parent drug and these minor metabolites in complex biological matrices requires a robust analytical methodology.
The Role of Alogliptin (¹³CD₃) as an Internal Standard
To achieve the highest degree of accuracy and precision in bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard.[8][9] Alogliptin (¹³CD₃) is an ideal choice for this purpose.
Causality: The SIL internal standard is chemically identical to the analyte (Alogliptin) and thus exhibits the same behavior during sample extraction, processing, and chromatographic separation. However, due to the incorporation of one Carbon-13 and three Deuterium atoms, it has a distinct, heavier molecular weight (+4 Da). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[10] By adding a known concentration of Alogliptin (¹³CD₃) to every sample at the beginning of the workflow, it co-elutes with Alogliptin and experiences the same potential for loss or ionization variability. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively normalizing the data and correcting for any experimental variations. This ensures the self-validating and trustworthy data essential for regulatory submission.[11]
In Vitro Metabolism Studies: Uncovering Metabolic Pathways
In vitro systems are indispensable for identifying potential metabolic liabilities and characterizing enzymatic pathways without the complexity of a full biological system.[12] The primary goals are to determine metabolic stability (how quickly the drug is metabolized) and to identify the specific enzymes responsible (reaction phenotyping).
Study I: Metabolic Stability in Human Liver Microsomes (HLM)
Expertise & Rationale: Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[13][14] This assay is a cost-effective, high-throughput method to determine the intrinsic clearance of a compound. Alogliptin is known to be metabolized by CYPs, making HLM an appropriate starting point.[4][7] The protocol includes a cofactor, NADPH, which is essential for CYP enzyme activity.
Protocol 2.1: HLM Metabolic Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of Alogliptin (10 mM in DMSO).
-
Prepare a working solution of Alogliptin (e.g., 100 µM) by diluting the stock in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL in cold incubation buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and Alogliptin working solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the HLM/Alogliptin mixture. The final Alogliptin concentration should be low (e.g., 1 µM) to ensure first-order kinetics.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching & Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (ACN) with a fixed concentration of the internal standard, Alogliptin (¹³CD₃) (e.g., 100 nM). The ACN-to-sample ratio should be at least 2:1 (v/v) to precipitate proteins and stop the reaction.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining Alogliptin at each time point using the peak area ratio of Alogliptin to Alogliptin (¹³CD₃).
-
Plot the natural log of the percentage of Alogliptin remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Study II: Reaction Phenotyping with Recombinant CYP Enzymes
Expertise & Rationale: To confirm the specific enzymes responsible for Alogliptin's metabolism (CYP2D6 and CYP3A4), incubations are performed with individual, recombinant human CYP enzymes. This provides definitive evidence of an enzyme's contribution, which is critical for predicting DDIs as per FDA guidance.[5]
The protocol is similar to the HLM stability assay, but instead of pooled microsomes, specific recombinant CYP enzymes (e.g., rCYP3A4, rCYP2D6, plus a panel of others as negative controls) are used. The endpoint is not the disappearance of the parent drug but the formation of the metabolites, M-I and M-II.
Table 1: Typical Reagents & Conditions for In Vitro Metabolism Assays
| Parameter | Liver Microsome Assay | Recombinant CYP Assay | Hepatocyte Assay |
| Enzyme Source | Pooled Human Liver Microsomes | Individual Recombinant CYPs | Cryopreserved Human Hepatocytes |
| Protein/Cell Conc. | 0.2 - 1.0 mg/mL | 10 - 50 pmol/mL | 0.5 - 1.0 x 10⁶ cells/mL |
| Substrate Conc. | 0.5 - 1.0 µM | 1 - 10 µM | 1 - 10 µM |
| Cofactor | NADPH Regenerating System | NADPH Regenerating System | Endogenously present |
| Incubation Time | 0 - 60 minutes | 30 - 60 minutes | 0 - 4 hours |
| Primary Endpoint | Parent drug disappearance (t½) | Metabolite formation rate | Parent disappearance & metabolite formation |
Visualization: In Vitro Experimental Workflow
Caption: General workflow for in vitro metabolism experiments.
In Vivo Metabolism and Pharmacokinetics
In vivo studies provide the most physiologically relevant data, integrating absorption, distribution, metabolism, and excretion (ADME) processes. A rodent model, such as the Sprague Dawley rat, is commonly used for preclinical PK and metabolism studies.[15][16]
Study III: Pharmacokinetic and Excretion Study in Rats
Expertise & Rationale: This study aims to determine the pharmacokinetic profile of Alogliptin and quantify its excretion in urine and feces. Using Alogliptin (¹³CD₃) as the internal standard for plasma sample analysis is critical for generating reliable concentration-time data. This study design allows for the calculation of key parameters like Cmax, Tmax, AUC, and half-life, and provides a mass balance of the administered dose.
Protocol 3.1: Rodent PK and Excretion Study
-
Animal Model & Acclimation:
-
Use male Sprague Dawley rats (n=3-5 per group), weighing 200-250g.
-
Acclimate animals for at least 3 days prior to the study. House in metabolism cages that allow for separate collection of urine and feces.
-
Fast animals overnight before dosing, with water available ad libitum.
-
-
Dose Administration:
-
Prepare a formulation of Alogliptin in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose (e.g., 10 mg/kg) via gavage.
-
-
Sample Collection:
-
Blood: Collect serial blood samples (~100-200 µL) from the tail vein or a cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Process blood by centrifugation (e.g., 4000 rpm for 10 min at 4°C) to obtain plasma. Store plasma at -80°C until analysis.
-
Excreta: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h). Record the total volume of urine and weight of feces. Homogenize feces. Store all excreta samples at -80°C.
-
-
Sample Analysis:
-
Plasma: Process plasma samples as described in Protocol 2.1 (Step 3), using Alogliptin (¹³CD₃) as the internal standard for LC-MS/MS analysis.
-
Urine/Feces: Process samples to extract Alogliptin and its metabolites. This may involve dilution (urine) or homogenization and liquid-solid extraction (feces) prior to protein precipitation and LC-MS/MS analysis.
-
-
Data Analysis:
-
Construct a plasma concentration-time curve for Alogliptin.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Quantify the total amount of Alogliptin and its metabolites recovered in urine and feces to determine the routes and extent of excretion.
-
Visualization: Alogliptin Metabolic Pathway
Caption: Primary metabolic pathways of Alogliptin.
Bioanalytical Method: LC-MS/MS
The quantification of Alogliptin and its metabolites from biological matrices is best achieved with a validated LC-MS/MS method.[17][18][19]
Trustworthiness: The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for parameters including accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability. The use of Alogliptin (¹³CD₃) is central to achieving this validation.
Table 2: Example LC-MS/MS Parameters
| Parameter | Alogliptin (Analyte) | Alogliptin (¹³CD₃) (IS) |
| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Gradient of Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Specific precursor ion → product ion m/z | Specific precursor ion (+4) → product ion m/z |
| Expected Retention Time | Co-elutes with Internal Standard | Co-elutes with Analyte |
(Note: Specific m/z transitions must be optimized empirically on the mass spectrometer.)
Conclusion
The systematic study of Alogliptin's metabolism, both in vitro and in vivo, is a cornerstone of its preclinical and clinical development. This guide outlines robust, validated protocols that enable researchers to characterize its metabolic stability, identify key enzymatic pathways, and define its pharmacokinetic profile. The strategic incorporation of Alogliptin (¹³CD₃) as an internal standard is non-negotiable for achieving the analytical accuracy and precision required to generate trustworthy data for regulatory evaluation and to fully understand the disposition of this important therapeutic agent.
References
-
Alogliptin improves survival and health of mice on a high-fat diet - PMC. PubMed Central. Available at: [Link]
-
Alogliptin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Alogliptin: a new addition to the class of DPP-4 inhibitors. SciSpace. Available at: [Link]
-
Alogliptin: a new dipeptidyl peptidase-4 inhibitor with potential anti-atherogenic properties. Diabetology & Metabolic Syndrome. Available at: [Link]
-
Alogliptin: a new addition to the class of DPP-4 inhibitors - ResearchGate. ResearchGate. Available at: [Link]
-
Alogliptin | C18H21N5O2 | CID 11450633 - PubChem. National Institutes of Health. Available at: [Link]
-
Alogliptin - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Alogliptin, a Dipeptidyl Peptidase‐4 Inhibitor, Alleviates Atrial Remodeling and Improves Mitochondrial Function and Biogenesis in Diabetic Rabbits. National Institutes of Health. Available at: [Link]
-
NDA 022271Orig1s000 Clinical Pharmacology Review. accessdata.fda.gov. Available at: [Link]
-
Alogliptin Monograph for Professionals - Drugs.com. Drugs.com. Available at: [Link]
-
Alogliptin Research Articles - Page 1 - R Discovery. R Discovery. Available at: [Link]
-
A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
-
M12 Drug Interaction Studies - FDA. FDA. Available at: [Link]
-
Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]
-
Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. National Academies Press. Available at: [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. PubMed Central. Available at: [Link]
-
The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Metabolism and Pharmacokinetic Studies - FDA. FDA. Available at: [Link]
-
Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. IntechOpen. Available at: [Link]
-
A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
Vipidia, INN-alogliptin. European Medicines Agency. Available at: [Link]
-
FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance - YouTube. YouTube. Available at: [Link]
-
The use of stable isotopes in drug metabolism studies - ResearchGate. ResearchGate. Available at: [Link]
-
Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. Available at: [Link]
-
Liquid chromatography-electro spray ionization-tandem mass spectroscopy method for the quantification of alogliptin in spiked human plasma - ResearchGate. ResearchGate. Available at: [Link]
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- 1. Alogliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. fda.gov [fda.gov]
- 6. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. japsonline.com [japsonline.com]
developing a validated LC-MS/MS method for Alogliptin with Alogliptin (13CD3)
Abstract
This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Alogliptin in human plasma. Unlike standard protocols using structural analogs or simple deuterated standards, this method utilizes Alogliptin (
Introduction
Alogliptin is a potent, selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of Type 2 Diabetes Mellitus.[1] Accurate quantification in biological matrices is critical for pharmacokinetic (PK) and bioequivalence studies.[2]
The Scientific Rationale for Alogliptin ( )
While Alogliptin-D3 is commonly used, the introduction of a Carbon-13 label in conjunction with deuterium (
Materials and Reagents
-
Analyte: Alogliptin Benzoate (Purity > 99.0%).
-
Internal Standard (IS): Alogliptin (
) (Isotopic purity > 99%).[3]-
Note: Ensure the label is located on the piperidine ring or uracil core to prevent loss during fragmentation if monitoring the cyanobenzyl fragment.
-
-
Matrix: Drug-free Human Plasma (K2EDTA anticoagulant).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc), Formic Acid (FA), Ammonium Formate.
Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).
-
Column: Phenomenex Kinetex C18 (
mm, 2.6 µm) or Waters XBridge BEH C18. -
Column Temp:
. -
Flow Rate:
. -
Injection Volume:
.
Table 1: Mobile Phase Gradient
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (0.1% FA in ACN) | State |
| 0.00 | 90% | 10% | Initial |
| 0.50 | 90% | 10% | Hold |
| 2.00 | 10% | 90% | Ramp |
| 3.00 | 10% | 90% | Wash |
| 3.10 | 90% | 10% | Re-equilibrate |
| 4.50 | 90% | 10% | End |
Mass Spectrometry (MS/MS)
-
System: Triple Quadrupole MS (e.g., SCIEX QTRAP 5500/6500+).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Source Parameters:
Table 2: MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | CE (V) | Role |
| Alogliptin | 340.2 | 116.1 | 100 | 28 | Quantifier |
| Alogliptin | 340.2 | 86.1 | 100 | 45 | Qualifier |
| Alogliptin-IS | 344.2 | 116.1 | 100 | 28 | IS Quantifier* |
*> Critical Note on IS Transition: The transition
Experimental Protocols
Stock and Working Solutions
-
Stock Solutions: Prepare
stocks of Alogliptin and IS in Methanol. Store at . -
IS Working Solution: Dilute IS stock in 50% Methanol to reach a concentration of
. -
Calibration Standards (CS): Prepare serial dilutions in plasma to cover the range
to . -
Quality Control (QC): Prepare LLOQ (
), Low ( ), Mid ( ), and High ( ) in plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and improve column life.
Step-by-Step Workflow:
-
Aliquot: Transfer
of plasma sample into a 2.0 mL polypropylene tube. -
IS Addition: Add
of IS Working Solution ( ). Vortex for 10 sec. -
Alkaline Treatment: Add
of . Vortex for 10 sec. (Increases extraction efficiency of the basic amine). -
Extraction: Add
of Ethyl Acetate. -
Agitation: Shake on a reciprocating shaker for 10 minutes at 1000 rpm.
-
Phase Separation: Centrifuge at
for 10 minutes at . -
Transfer: Transfer
of the supernatant (organic layer) to a clean glass tube. -
Evaporation: Evaporate to dryness under a stream of Nitrogen at
. -
Reconstitution: Reconstitute the residue in
of Mobile Phase (90:10 Water:ACN + 0.1% FA). -
Injection: Vortex, centrifuge briefly, and transfer to autosampler vials.
Visualizations
Sample Preparation Workflow
The following diagram illustrates the critical path for sample preparation, highlighting the phase separation logic.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Alogliptin isolation from plasma.
MRM Fragmentation Logic
Understanding the fragmentation is vital for troubleshooting interference.
Caption: Fragmentation pathway of Alogliptin. The 116.1 ion represents the cyanobenzyl moiety.
Method Validation Strategy (FDA/EMA Compliance)
To ensure this protocol is "self-validating," the following criteria must be met during the validation phase.
Selectivity & Specificity
-
Protocol: Analyze blank plasma from 6 different donors (including lipemic and hemolyzed lots).
-
Acceptance: Interference at the retention time of Alogliptin must be
of the LLOQ response. Interference for the IS must be of the average IS response.
Linearity
-
Range:
. -
Weighting:
linear regression. -
Acceptance:
. Back-calculated concentrations of standards must be within ( for LLOQ).
Accuracy & Precision[5][6][7]
-
Protocol: Analyze 6 replicates of LLOQ, Low, Mid, and High QC over 3 separate runs.
-
Acceptance:
-
Intra-run Precision (CV):
( for LLOQ). -
Accuracy (Bias): Within
of nominal ( for LLOQ).
-
Matrix Effect (ME) & Recovery (RE)
-
Experiment: Compare analyte response in:
-
(A) Standard solution (neat).
-
(B) Post-extraction spiked plasma.
-
(C) Pre-extraction spiked plasma.
-
-
Calculation:
-
Matrix Factor (MF):
(Ideally ). -
IS-Normalized MF:
. (This is where proves its value; this ratio should be close to 1.0). -
Recovery:
.
-
Expert Insights: From the Bench
-
Carryover Control: Alogliptin is a basic amine and can stick to stainless steel. Use a needle wash solution containing Acetonitrile:Water:Formic Acid (40:40:20) to eliminate carryover.
-
pH Criticality: The alkaline extraction step (NaOH) is crucial. Alogliptin (
) must be in its non-ionized form to extract efficiently into Ethyl Acetate. -
IS Stability: The
IS is stable, but avoid leaving working solutions in direct light for extended periods.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Moussa, B. A., et al. (2019).[4] A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma.[4] Journal of Pharmaceutical and Biomedical Analysis, 163, 153-161.[4] (Demonstrates similar DPP-4 inhibitor extraction strategies).
-
Bodnar-Broniarczyk, M., et al. (2019).[5] Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination... Journal of Chromatography B, 1104, 1-7. (Foundational reference for the superiority of SIL-IS over analogs).
-
Sharma, K., et al. (2021). Liquid chromatography-electro spray ionization-tandem mass spectroscopy method for the quantification of alogliptin in spiked human plasma. Egyptian Pharmaceutical Journal.[6] (Reference for fragmentation patterns).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
application of Alogliptin (13CD3) in preclinical DMPK studies
Application Note: Precision Bioanalysis in DMPK – Utilization of Alogliptin (13CD3) as a Stable Isotope Internal Standard
Introduction: The Gold Standard in Quantitation
In the high-stakes environment of preclinical drug development, data integrity is paramount. Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes, requires rigorous pharmacokinetic (PK) profiling.[1][2] While analog internal standards (IS) are common, they often fail to compensate for matrix effects in complex biological fluids.
This guide details the application of Alogliptin (13CD3) —a stable isotope-labeled internal standard (SIL-IS) incorporating one Carbon-13 and three Deuterium atoms. This specific labeling pattern (
Experimental Design & Scientific Rationale
Why Alogliptin (13CD3)?
-
Matrix Effect Compensation: As a co-eluting SIL-IS, it experiences the exact same suppression or enhancement from plasma phospholipids as the analyte.
-
Carrier Effect: It acts as a carrier for the analyte during extraction, preventing adsorption losses at low concentrations (LLOQ).
-
Cross-Talk Elimination: A +4 Da mass shift is sufficient to avoid interference from the natural isotopic distribution (M+1, M+2) of the native Alogliptin.
Mass Spectrometry Logic
The following diagram illustrates the Multiple Reaction Monitoring (MRM) logic used to distinguish the analyte from the internal standard.
Figure 1: MRM Transition Logic. Note that while Precursor ions differ by 4 Da, the Product ion (116.1) often remains identical if the label is on the neutral loss moiety. This requires high Q1 resolution to prevent channel cross-talk.
Protocol 1: LC-MS/MS Method Validation
Objective: Quantitation of Alogliptin in Rat Plasma (K2EDTA) using Alogliptin (13CD3).
Reagents & Materials
-
Analyte: Alogliptin Benzoate (Purity >99%).
-
Internal Standard: Alogliptin (13CD3) (Isotopic Purity >99%).
-
Matrix: Sprague-Dawley Rat Plasma (K2EDTA).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
Solution Preparation
-
Stock Solutions: Prepare 1 mg/mL of Alogliptin and Alogliptin (13CD3) in MeOH.
-
IS Working Solution (ISWS): Dilute IS stock to 500 ng/mL in 50:50 ACN:Water.
-
Calibration Standards (CC): Spike blank plasma to create a range: 1.0, 2.0, 10, 50, 200, 500, 800, 1000 ng/mL.
-
Quality Controls (QC): LLOQ (1.0), Low (3.0), Mid (400), High (800) ng/mL.
Sample Preparation (Protein Precipitation)
This method is chosen for high throughput in DMPK screening.
-
Aliquot 50 µL of plasma (CC, QC, or Study Sample) into a 96-well plate.
-
Add 200 µL of ISWS (Alogliptin 13CD3 in ACN) to precipitate proteins.
-
Note: The high organic content precipitates proteins while the IS compensates for extraction variability.
-
-
Vortex vigorously for 5 minutes at 1200 rpm.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to improve peak shape).
-
Inject 5 µL onto the LC-MS/MS.
LC-MS/MS Conditions
-
System: Waters Acquity UPLC coupled to Sciex Triple Quad 5500.
-
Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B
-
3.5 min: Stop
-
-
MRM Transitions:
-
Alogliptin: 340.2
116.1 (CE: 35 eV) -
Alogliptin (13CD3): 344.2
116.1 (CE: 35 eV) -
Technical Note: The transition to 116.1 (cyanobenzyl cation) is dominant. Since the label (N-methyl-13CD3) is typically lost during this fragmentation, the product ion mass remains 116.1. The selectivity relies entirely on Q1 resolution.
-
Protocol 2: Preclinical Pharmacokinetic Study (Rat)
Objective: Determine oral bioavailability (%F) and clearance (CL).
Animal Handling
-
Species: Male Sprague-Dawley Rats (n=6), 250-300g.
-
Fasting: Overnight (12h) with free access to water.
Dosing Regimen
| Group | Route | Dose (mg/kg) | Vehicle | Concentration |
| G1 | IV (Bolus) | 2.0 | Saline | 1 mg/mL |
| G2 | PO (Gavage) | 10.0 | 0.5% CMC-Na | 2 mg/mL |
Sampling Schedule
-
Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Collection: Tail vein or jugular cannula. Collect 200 µL into K2EDTA tubes.
-
Processing: Centrifuge immediately (2000 x g, 10 min, 4°C). Store plasma at -80°C.
Data Analysis & Interpretation
PK Parameter Calculation
Analyze concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).
| Parameter | Definition | Unit | Calculation Logic |
| Max Concentration | ng/mL | Direct observation | |
| Time to | h | Direct observation | |
| Exposure | ng*h/mL | Linear trapezoidal rule | |
| Half-life | h | ||
| Clearance | L/h/kg | ||
| Vol.[2] Distribution | L/kg | ||
| Bioavailability | % |
Workflow Visualization
The following diagram details the flow from animal study to final data generation.
Figure 2: End-to-End DMPK Study Workflow.
Troubleshooting & Optimization (Expert Insights)
-
Issue: IS Signal Variability.
-
Cause: Inconsistent pipetting of the viscous plasma or evaporation of the IS working solution.
-
Solution: Use positive displacement pipettes. Store ISWS in amber glass to prevent degradation, though 13CD3 is highly stable.
-
-
Issue: Cross-Talk (Analyte signal in IS channel).
-
Cause: Impurity in the native standard or very high concentration of analyte (Isotopic contribution).
-
Validation: Inject the ULOQ (Upper Limit of Quantitation) without IS. If a peak appears in the IS channel >5% of the IS response, the mass resolution of Q1 is too wide. Narrow Q1 resolution to "Unit" or "High".
-
-
Issue: Carryover.
-
Cause: Alogliptin is basic and can stick to silica capillaries.
-
Solution: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Ravi, Y., & Rajkamal, B. B. (2019).[3][4] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[3][4] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[3][4] [Link]
-
Zhang, X., et al. (2015). Simultaneous determination of alogliptin and metformin in rat plasma by LC–MS/MS and its application to a pharmacokinetic interaction study. Journal of Pharmaceutical and Biomedical Analysis, 107, 480-487. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Alogliptin Quantification
Introduction: The "Polarity Trap"
Welcome to the technical support center. If you are seeing variable recovery or non-linear response in your Alogliptin LC-MS/MS assay, you are likely encountering Matrix Effects (ME) .[1]
Alogliptin is a polar, basic compound (LogP ~0.6, pKa ~9.5). On standard C18 chromatography, it often elutes early—dangerously close to the "void volume" where unretained salts, phospholipids, and endogenous plasma components elute. While your Internal Standard (IS), Alogliptin-13CD3 , is designed to correct for this, the Deuterium Isotope Effect can cause slight retention time shifts, leading to imperfect compensation during transient ion suppression events.
This guide provides a modular workflow to diagnose, isolate, and eliminate these effects.
Module 1: Diagnostic Workflow (The Triage)
Before changing your method, you must quantify the location and magnitude of the matrix effect.
Step 1: The Post-Column Infusion (PCI) Test
The Gold Standard for visualizing suppression zones.
Protocol:
-
Setup: Infuse a neat solution of Alogliptin (100 ng/mL) continuously into the MS source via a T-tee connector at 10 µL/min.
-
Injection: Inject a blank extracted biological matrix (plasma/serum processed by your current method) via the LC column.
-
Observation: Monitor the baseline of the infused Alogliptin.
-
Result A (Flat Baseline): No matrix effect.
-
Result B (Dip/Peak): Ion suppression (dip) or enhancement (peak) at specific retention times.
-
Step 2: The Slope Comparison Test
Self-validating quantification of ME.
Prepare two calibration curves:
-
Curve A: Standards prepared in pure solvent (Mobile Phase).
-
Curve B: Standards spiked into post-extracted blank matrix.
Calculation:
-
MF = 1.0: No effect.
-
MF < 0.85: Significant Ion Suppression (Signal loss).
-
MF > 1.15: Significant Ion Enhancement.
Visualization: Diagnostic Decision Tree
Figure 1: Decision matrix for isolating the source of variability in LC-MS/MS quantification.
Module 2: The "Ghost" Peak & IS Dynamics
User Question: "I am using Alogliptin-13CD3. Why isn't it correcting the variation?"
Technical Insight: While Stable Isotope Labeled (SIL) standards are ideal, Deuterium (D3) can slightly alter the lipophilicity of the molecule compared to the native (H3) form. On high-efficiency columns, this causes the IS to elute slightly before the analyte.
-
The Risk: If the matrix suppression is a sharp, narrow band (e.g., a specific phospholipid), the IS might elute inside the suppression zone while the analyte elutes outside (or vice versa). The IS ratio then becomes unreliable.
Troubleshooting Steps:
-
Check Cross-Talk: Inject a high concentration of Alogliptin (Upper Limit of Quantification) without IS. Monitor the IS transition. If you see a peak, your IS channel is contaminated by the analyte (M+4 isotope contribution).
-
Verify Purity: Inject the IS alone. Monitor the Analyte transition. If you see a peak, your IS contains native Alogliptin.
Module 3: Chromatographic Resolution
Problem: Alogliptin elutes too early on C18 (k' < 2), co-eluting with the "dump" of plasma salts. Solution: Increase retention to move the analyte away from the suppression zone.
Recommended Column Chemistries
| Column Type | Mechanism | Why it works for Alogliptin |
| HILIC (e.g., BEH Amide) | Partitioning | Retains polar bases strongly. Elutes phospholipids after the analyte. Best for sensitivity. |
| Phenyl-Hexyl | Pi-Pi Interaction | The benzonitrile group on Alogliptin interacts with the phenyl ring, providing alternative selectivity to C18. |
| C18 + Ion Pairing | Hydrophobic + Charge | Not Recommended. Ion pairing agents (TFA/HFBA) cause severe MS signal suppression. |
Suggested HILIC Gradient (Generic):
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start high organic (90% B) -> Ramp down to 60% B -> Re-equilibrate.
Module 4: Extraction Optimization (The Clean-Up)
Problem: Protein Precipitation (PPT) leaves 99% of phospholipids in the sample. Solution: Use Mixed-Mode Cation Exchange (MCX) SPE. Alogliptin (Basic, pKa ~9.[2][3]5) can be "locked" onto the sorbent while neutrals and acids are washed away.
MCX SPE Protocol (Self-Validating)
-
Pre-treatment: Dilute plasma 1:1 with 2% Formic Acid .
-
Why? Acidifies Alogliptin (charge = +1) to bind to the cation exchange sorbent.
-
-
Load: Load sample onto MCX cartridge.
-
Wash 1 (Aqueous): 0.1% Formic acid in water.
-
Removes: Salts, proteins.[1]
-
-
Wash 2 (Organic): 100% Methanol.
-
Removes: Neutrals, hydrophobic interferences, and Phospholipids (Critical Step). Alogliptin stays bound via ionic interaction.
-
-
Elution: 5% Ammonium Hydroxide in Methanol.
-
Why? High pH neutralizes the Alogliptin (removes charge), releasing it from the sorbent.
-
Visualization: MCX Extraction Logic
Figure 2: Chemical mechanism of Mixed-Mode Cation Exchange (MCX) for Alogliptin purification.
Frequently Asked Questions (FAQ)
Q: Can I just use a Deuterated Alogliptin (d3) instead of 13CD3? A: You can, but 13C/15N labeled standards are superior. Deuterium on aliphatic chains (like the methoxy or methyl groups) can affect the interaction with the stationary phase, causing the "retention time shift" discussed in Module 2. 13C/15N isotopes do not alter retention time, ensuring the IS experiences the exact same matrix effect as the analyte.
Q: My calibration curve is non-linear at the lower end. Is this matrix effect? A: Likely, yes. This is often "adsorptive loss" masked as matrix effect. Alogliptin is sticky. Ensure your reconstitution solvent matches your starting mobile phase conditions and consider using low-binding polypropylene plates.
Q: I see a peak in my blank plasma at the Alogliptin retention time. A: If you are using 13CD3, check for "Cross-Talk." If the mass resolution of your quadrupole is set to "Low" or "Unit," the isotope window of the IS might bleed into the analyte channel. Tighten the resolution to "High" or "Unit" on Q1 and Q3.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Nirogi, R., et al. (2013). Quantification of alogliptin in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography.[1][4][5][6] [Link]
-
Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. AAPS Journal. (Discusses Deuterium isotope effects on retention time). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ALOGLIPTIN(ALOGLIPTINE, ALOGLIPTINA) CAS#: 850649-61-5 [m.chemicalbook.com]
- 4. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing Sensitivity in Alogliptin Bioanalysis: A Technical Support Guide
Target Audience: Bioanalytical Scientists, PK/PD Researchers, and Mass Spectrometry Specialists. Objective: To provide an authoritative, self-validating troubleshooting framework for achieving high-sensitivity quantification (LLOQ < 5 ng/mL) of Alogliptin in biological matrices.
Introduction: The Sensitivity Challenge
Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, typically requires high-sensitivity assays to support pharmacokinetic (PK) profiling, particularly for low-dose studies or terminal phase elimination tracking. While standard HPLC-UV methods often stall at limits of quantification (LOQ) around 50–60 ng/mL, modern drug development demands LC-MS/MS assays with an LLOQ in the 1–5 ng/mL range .
This guide moves beyond basic "protein precipitation" (which suffers from ion suppression) and details Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and optimized Liquid-Liquid Extraction (LLE) as the gold standards for maximizing signal-to-noise ratios.
Core Methodology: The "Gold Standard" Protocol
To achieve maximum sensitivity, you must minimize matrix effects while maximizing recovery. The following protocol utilizes the basicity of Alogliptin (pKa ~8.6–9.5) to drive it into the organic phase.
Recommended Workflow: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Why this works: Alogliptin is a basic compound.[1] By adjusting the sample pH to >10, we neutralize the molecule. Adding salt (NaCl) saturates the aqueous phase, forcing the acetonitrile (which is normally miscible with water) to separate into a distinct upper organic layer containing the concentrated analyte.
Step-by-Step Protocol
-
Sample Aliquot: Transfer 100–200 µL of plasma into a clean centrifuge tube.
-
Internal Standard (IS): Add 10–20 µL of IS working solution (e.g., Alogliptin-D3 or Sitagliptin). Vortex for 30s.
-
Alkalinization (Critical): Add 50 µL of 0.1 M NaOH (or Carbonate Buffer pH 10–12) to adjust pH to >10.
-
Salting Out: Add approximately 200–300 mg of NaCl (or saturated NaCl solution).
-
Extraction Solvent: Add 500 µL of Acetonitrile (ACN) .
-
Extraction: Vortex vigorously for 2–3 minutes.
-
Phase Separation: Centrifuge at 4000–5000 rpm for 10 minutes at 4°C.
-
Result: You will see three layers: a bottom salt/precipitate pellet, a middle aqueous layer, and a top organic (ACN) layer.
-
-
Transfer: Carefully transfer the top organic layer to a fresh tube.
-
Concentration (Optional for Ultra-Trace): Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid : ACN, 80:20).
Quantitative Comparison of Methods
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | SALLE (Recommended) |
| LLOQ | ~10–20 ng/mL | ~1–5 ng/mL | ~0.5–2 ng/mL |
| Matrix Effect | High (Ion Suppression common) | Low | Very Low |
| Recovery | 85–95% | 70–85% | >95% |
| Solvent Usage | Low | High (Ethyl Acetate/Ether) | Moderate (Acetonitrile) |
| Complexity | Low | High (requires evaporation) | Medium |
Visualizing the Workflow
The following diagram illustrates the phase separation logic essential for the SALLE technique.
Caption: Schematic of the Salting-Out Assisted Liquid-Liquid Extraction (SALLE) workflow for isolating Alogliptin from plasma.
Troubleshooting & FAQs
This section addresses specific technical hurdles using a Cause-and-Effect logic.
Category A: Sensitivity & LLOQ Issues
Q1: I cannot reach an LLOQ of 5 ng/mL. My signal-to-noise (S/N) ratio is < 10. What is wrong?
-
Cause 1 (Ion Suppression): If you are using Protein Precipitation (PP), phospholipids are likely co-eluting with Alogliptin and suppressing ionization in the ESI source.
-
Fix: Switch to the SALLE protocol (above) or standard LLE using Ethyl Acetate.
-
-
Cause 2 (Wrong pH): Alogliptin (pKa ~9.[1]5) is positively charged at neutral pH. If you use LLE without adjusting pH to >10, the charged molecule will stay in the water phase, leading to poor recovery.
-
Fix: Verify the pH of your sample after adding the buffer/base but before adding the organic solvent. It must be alkaline.
-
-
Cause 3 (MS Transitions): You may be monitoring a weak fragment.
-
Fix: Use the transition m/z 340.2 → 116.1 (quantifier) and 340.2 → 245.1 (qualifier). The 116 fragment is typically the most intense.
-
Q2: My calibration curve is non-linear at the lower end.
-
Cause: Adsorption to glass or plastic surfaces (non-specific binding) at low concentrations.
-
Fix: Ensure your reconstitution solvent contains at least 20-30% organic (e.g., ACN or Methanol) to keep the drug solubilized and prevent sticking to vial walls. Silanized glass vials can also help.
Category B: Chromatographic Issues
Q3: I am seeing peak tailing for Alogliptin.
-
Cause: Secondary interactions between the basic amine of Alogliptin and residual silanols on the silica column.
-
Fix:
-
Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or 10 mM Ammonium Formate . The acidic pH suppresses silanol ionization.
-
Column Choice: Switch to a column with "high coverage" or "end-capping" designed for bases, such as a Waters XBridge BEH C18 or Phenomenex Kinetex C18 .
-
Q4: I see "ghost peaks" or carryover in blank samples.
-
Cause: Alogliptin is sticky. It may be retaining on the injector needle or valve.
-
Fix: Use a needle wash solution containing Acetonitrile:Water:Formic Acid (50:50:0.1) . The acid helps protonate the base to wash it off, while the organic dissolves it.
Troubleshooting Logic Tree
Use this decision tree to diagnose low sensitivity in your assay.
Caption: Step-by-step diagnostic flow for identifying the root cause of poor sensitivity in Alogliptin assays.
References
-
Chhabra, G. et al. (2017). Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
-
El-Bagary, R. I. et al. (2012). Salting-out induced liquid-liquid microextraction for alogliptin benzoate determination in human plasma by HPLC/UV. Journal of Chromatography B.
-
Hemavathi, G. & Hipparagi, S. M. (2017). Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma.[4] Journal of Analytical & Bioanalytical Techniques.
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16088021, Alogliptin Benzoate.
Sources
addressing ion suppression in the analysis of Alogliptin with Alogliptin (13CD3)
Topic: Mitigating Ion Suppression using Alogliptin ( ) Internal Standard
Introduction: The Challenge of Alogliptin Quantification
Welcome to the Advanced Bioanalytical Support Hub. You are likely here because you are observing signal instability, poor reproducibility, or non-linear calibration curves in your Alogliptin assays.
Alogliptin is a polar, basic DPP-4 inhibitor (pKa ~8.5–9.5). Its hydrophilic nature (
While the stable isotope-labeled internal standard (SIL-IS), Alogliptin (
This guide provides a root-cause analysis and remediation strategy.
Module 1: Diagnostic Workflow
"Is it Extraction Loss or Ion Suppression?"
Before optimizing chromatography, you must distinguish between low recovery (extraction issue) and matrix effects (ionization issue).
The Matuszewski Protocol (Matrix Factor)
Do not rely solely on "recovery" calculations. You must calculate the Matrix Factor (MF) according to the method described by Matuszewski et al. [1].[1]
The Experiment: Prepare three sets of samples at Low and High QC concentrations:
-
Set A (Neat): Standard in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.
-
Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.
The Calculation:
-
Matrix Factor (MF):
- : Ion Suppression.
- : Ion Enhancement.
-
Extraction Efficiency (RE):
Visualizing the "Kill Zone" (Post-Column Infusion)
To identify exactly when suppression occurs in your gradient:
-
Infuse Alogliptin solution (100 ng/mL) continuously into the MS source via a T-tee.
-
Inject a blank extracted matrix sample via the LC column.
-
Monitor the baseline. A negative peak (dip) indicates the elution time of suppressing agents (likely phospholipids).
Workflow Diagram: Matrix Effect Assessment
Caption: Diagnostic logic flow for distinguishing between extraction losses and ionization suppression events.
Module 2: The Internal Standard Strategy
Optimizing Alogliptin (
Q: Why use instead of a structural analog?
A: Structural analogs (e.g., Linagliptin) may have different retention times and ionization efficiencies. Alogliptin (
Q: I am seeing "Cross-Talk" (Interference). Why?
A: Cross-talk occurs when the IS contributes signal to the Analyte channel, or vice versa. This ruins the Lower Limit of Quantitation (LLOQ).
Troubleshooting Protocol:
-
Check Mass Transitions:
-
Alogliptin:
340.2 116.1 -
Alogliptin (
): The parent mass is shifted by +4 Da ( 344.2). -
Critical Check: Ensure the fragment ion (116.1) does NOT contain the label. If the label is on the fragment, the transition must be adjusted. If the label is lost during fragmentation, both analyte and IS will share the 116.1 fragment, increasing the risk of cross-talk if the quadrupole isolation windows are too wide.
-
-
Purity Check: Inject a high concentration of the IS (only) and monitor the Analyte transition. If a peak appears, your IS contains unlabeled Alogliptin (impurity).
-
Deuterium Isotope Effect: Deuterated compounds (
) can sometimes elute slightly earlier than the non-deuterated analyte on C18 columns. If they separate slightly, they may experience different matrix effects.[3]-
Solution: Use
or labels only if this shift is significant, though usually, the shift is negligible for Alogliptin.
-
Module 3: Sample Preparation Solutions
Cleaning the Matrix
Alogliptin is basic. Phospholipids (PLs) are the primary cause of ion suppression in plasma. Standard Protein Precipitation (PPT) removes proteins but leaves 99% of phospholipids in the sample.
Recommended Protocol: Alkaline Liquid-Liquid Extraction (LLE)
We recommend LLE over PPT to physically separate Alogliptin from phospholipids.
The Logic:
-
Alogliptin pKa: ~8.5–9.5.
-
At Neutral pH: Alogliptin is ionized (cationic) and stays in the water layer.
-
At High pH (10+): Alogliptin becomes non-ionized (neutral) and moves to the organic layer. Phospholipids (zwitterionic) tend to stay at the interface or in the aqueous phase.
Step-by-Step LLE Protocol:
-
Aliquot: 200
L Plasma. -
IS Addition: Add 20
L of Alogliptin ( ) working solution. -
Basification (Critical): Add 50
L of 0.1 M NaOH or saturated Sodium Carbonate. (Target pH > 10). -
Extraction: Add 1.0 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Agitate: Vortex 10 mins; Centrifuge 10 mins at 4000 rpm.
-
Transfer: Remove supernatant (organic layer) to a clean tube.
-
Dry & Reconstitute: Evaporate under nitrogen; reconstitute in Mobile Phase.
Data: Extraction Efficiency Comparison
| Method | Phospholipid Removal | Alogliptin Recovery | Matrix Factor (MF) | Verdict |
| Protein Precip (PPT) | < 10% | > 90% | 0.65 (High Suppression) | Not Recommended |
| LLE (Neutral pH) | Moderate | < 30% (Poor) | 0.90 | Poor Recovery |
| LLE (Alkaline pH) | > 95% | > 85% | 0.98 (Ideal) | Recommended |
Module 4: Chromatographic Optimization
If Sample Prep isn't enough, you must chromatographically separate the analyte from the interference.
The "Phospholipid Wash"
Phospholipids are extremely hydrophobic and often elute late in the gradient or carry over to the next injection.
Gradient Strategy:
-
Column: C18 (e.g., XBridge BEH C18) is preferred over HILIC for robustness, provided pH is controlled.
-
Mobile Phase:
-
The Flush: Ensure your gradient goes to 95% B and holds for at least 2 minutes after Alogliptin elutes to wash off PLs.
Troubleshooting Logic Tree
Caption: Decision tree for isolating the source of bioanalytical failure.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
-
Nirogi, R., et al. (2013). Quantification of alogliptin in rat plasma by liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study. Biomedical Chromatography, 27(1), 107-114.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alogliptin LC-MS/MS Analysis
Topic: Minimizing Carryover in High-Sensitivity PK/PD Studies
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Context: Alogliptin (a DPP-4 inhibitor) presents specific bioanalytical challenges due to its basic aminopiperidine moiety. In high-sensitivity LC-MS/MS assays (lower limit of quantitation < 1 ng/mL), carryover is not just a nuisance; it is a compliance risk that can invalidate pharmacokinetic profiles.
Part 1: Diagnostic Workflow
Before changing hardware, you must isolate the source of the carryover. Use this logic flow to determine if your issue is chemical (adsorption) or mechanical (dead volume/wear).
Figure 1: Carryover Isolation Logic. This decision tree isolates whether the analyte is retained on the column (System Issue) or adsorbed in the injection pathway (Autosampler Issue).
Part 2: Troubleshooting Modules (Q&A)
Module A: The Autosampler (The Primary Culprit)
Q: I am using a standard 50:50 Methanol:Water needle wash, but I still see Alogliptin in my blanks. Why isn't this working?
A: Alogliptin is a basic molecule with significant hydrophobicity. A neutral 50:50 wash is insufficient for two reasons:
-
Solubility: Neutral pH may not fully ionize the basic amine groups, reducing solubility in the aqueous phase.
-
Adsorption: The hydrophobic regions of the molecule interact strongly with metallic surfaces (needle) and polymeric seals (rotor/seat).
The Solution: The "Aggressive Acidic" Wash Strategy You need a wash solvent that performs three functions simultaneously: Dissolve (Organic), Ionize (Acid), and Scrub (Chaotropic/Surface Active).
Recommended Wash Configuration (Dual Wash System):
| Wash Type | Composition | Function |
| Weak Wash (Wash 1) | 90:10 Water:Acetonitrile + 0.1% Formic Acid | Matches initial gradient conditions to prevent peak distortion; acid keeps Alogliptin ionized (soluble). |
| Strong Wash (Wash 2) | 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid | The "Magic Mix." IPA and Acetone are stronger elutropes than MeOH for removing hydrophobic sticky compounds. The acid ensures desorption from silanols. |
Field Insight: If your system only has one wash solvent, premix 40:40:20 ACN:IPA:Water + 0.1% Formic Acid . Do not use 100% organic, as proteins in plasma samples may precipitate in the needle, causing blockages that trap analyte.
Module B: Hardware & Consumables
Q: I’ve optimized my wash solvents, but the carryover is consistent (e.g., exactly 0.5% every time). What is happening?
A: Consistent carryover usually indicates a dead volume or material adsorption issue rather than simple surface coating. Alogliptin’s amine group can interact with Vespel (polyimide), a common material in high-pressure rotor seals.
The Solution: Material Passivation and Replacement [1]
-
Rotor Seal Upgrade: Replace standard Vespel rotor seals with PEEK (Polyether ether ketone) or Tefzel seals. Vespel has a lower pH tolerance and can act as a "sponge" for basic amines at high pH, or simply adsorb them via hydrophobic interaction [1].
-
Needle Seat Inspection: For flow-through-needle (FTN) designs, the needle seat is a prime trap. If the needle tip scratches the seat, it creates a micro-cavity where Alogliptin accumulates.
-
Action: Replace the needle seat if it has seen >1,000 injections.
-
-
Tubing: Ensure all post-injector tubing is PEEK or high-quality passivated stainless steel. Avoid old stainless steel which may have active sites.
Module C: Chromatographic Method
Q: Can the column itself be the source of "memory effects"?
A: Yes. If Alogliptin is not fully eluted during the gradient, it may elute in subsequent runs as a broad "ghost peak" or elevate the baseline.
The Solution: The Sawtooth Gradient Do not just ramp to 95% B and hold. Use a "Sawtooth" or "Oscillating" wash at the end of your analytical run.
Protocol:
-
Elution: Analyte elutes (e.g., 2-4 mins).
-
Ramp: 95% B for 1 min.
-
Dip: Drop to 10% B for 0.5 min.
-
Ramp: Return to 95% B for 1 min.
-
Equilibrate: Return to initial conditions.
Mechanism: The rapid change in organic strength and water content helps disrupt the equilibrium of analyte bound to the stationary phase or frit surfaces, "shocking" it off the column [2].
Part 3: Validation Protocol (Self-Validating System)
To confirm your countermeasures are effective, run the following sequence. This dataset proves to auditors that carryover is controlled.
The "Zero-Carryover" Injection Sequence:
| Injection # | Sample ID | Purpose | Acceptance Criteria |
| 1 | Mobile Phase Blank | Establish System Baseline | No peaks > 20% LLOQ |
| 2 | ULOQ Standard (High) | Challenge the System | N/A |
| 3 | Blank 1 | Immediate Carryover Check | < 20% of LLOQ area |
| 4 | Blank 2 | Secondary Wash Check | < 5% of LLOQ area |
| 5 | Blank 3 | Confirmation | Not detected |
| 6 | LLOQ Standard | Sensitivity Verification | S/N > 5 |
Visualizing the Autosampler Wash Mechanism:
Figure 2: Physicochemical Wash Mechanism. Effective removal of Alogliptin requires breaking surface bonds via protonation (Acid) and solvation (Organic).
References
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from
-
Waters Corporation. (2020).[2] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from
- Reddy, B. V., et al. (2015). Stability Indicating RP-HPLC Method Development and Validation for Alogliptin Benzoate in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research. (General reference for Alogliptin solubility/pKa context).
-
US FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from
Sources
Technical Support Center: Synthesis and Purification of Alogliptin (13CD3)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and purification of isotopically labeled Alogliptin (13CD3). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this information based on established synthetic methodologies and practical field insights to ensure scientific integrity and help you navigate the unique challenges of working with isotopically labeled compounds.
Introduction to Alogliptin (13CD3) Synthesis
Alogliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of its isotopically labeled analogue, Alogliptin (13CD3), which incorporates a carbon-13 and three deuterium atoms on the N-methyl group of the uracil ring, is crucial for use as an internal standard in quantitative bioanalytical assays such as LC-MS.[1] While the general synthetic routes for Alogliptin are well-established, the introduction of an isotopic label presents a unique set of challenges that require careful consideration and optimization.
This guide will focus on a common synthetic pathway and address the specific hurdles associated with the incorporation of the 13CD3-methyl group, as well as the subsequent purification and analytical characterization of the final product.
Troubleshooting Guide: Synthesis and Purification
This section addresses common problems encountered during the synthesis and purification of Alogliptin (13CD3), providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Synthesis | ||
| Low Yield of 13CD3-Methylated Intermediate | 1. Incomplete reaction: Insufficient reaction time, temperature, or amount of labeling agent. 2. Degradation of the labeling agent: 13CD3-methyl iodide is volatile and can degrade if not handled properly. 3. Presence of water: Moisture can quench the base and react with the methylating agent. | 1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature. Use a slight excess (1.1-1.5 equivalents) of 13CD3-methyl iodide. 2. Proper handling of 13CD3-methyl iodide: This reagent is volatile and should be handled in a well-ventilated fume hood.[2] Ensure the reaction is performed in a sealed vessel to prevent its escape.[3] 3. Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Dry bases like potassium carbonate by heating under vacuum before use.[2] |
| Incomplete Isotopic Labeling (Presence of Unlabeled or Partially Labeled Alogliptin) | 1. Contamination with unlabeled methyl iodide: The 13CD3-methyl iodide reagent may contain unlabeled impurities. 2. Isotopic exchange/scrambling: While less common in this type of reaction, it's a possibility under certain conditions. | 1. Source high-purity labeling agent: Use a reputable supplier and check the certificate of analysis for isotopic purity. 2. Confirm reaction mechanism: The SN2 reaction mechanism for N-methylation with methyl iodide is generally not prone to isotopic scrambling.[4] However, ensure that reaction conditions do not favor side reactions that could lead to demethylation and remethylation with any trace unlabeled species. |
| Formation of Side Products | 1. O-methylation: In addition to N-methylation, methylation at the oxygen atoms of the uracil ring can occur. 2. Multiple methylations: If other reactive sites are present, they might also get methylated. | 1. Choice of base and solvent: The choice of base and solvent can influence the N- vs. O-alkylation ratio. Using a polar aprotic solvent like DMF can favor N-alkylation.[3] 2. Protecting groups: If necessary, consider using protecting groups for other reactive functionalities, although the established Alogliptin synthesis generally does not require this for the uracil core. |
| Purification | ||
| Poor Separation of Alogliptin (13CD3) from Unlabeled Alogliptin by HPLC | 1. Insufficient resolution: The small mass difference may not be enough for baseline separation with standard HPLC conditions. 2. Inappropriate column or mobile phase: The chosen chromatography system may not be optimal for separating isotopologues. | 1. Optimize HPLC method: Use a high-resolution column (e.g., a C18 column with smaller particle size).[5][6] Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium acetate) and gradient to maximize separation.[5][6] 2. Consider alternative chromatography: While challenging, preparative HPLC with a suitable column and optimized conditions may be necessary for complete separation if crystallization is ineffective. |
| Co-elution of Impurities with the Main Peak | 1. Similar polarity of impurities: Some process-related impurities may have very similar polarities to Alogliptin (13CD3). | 1. Adjust mobile phase pH: Altering the pH of the mobile phase can change the ionization state of Alogliptin and some impurities, potentially improving separation. 2. Use a different stationary phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or cyano column.[5][6] |
| Difficulty in Crystallizing the Final Product | 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect solvent system: The chosen solvent or solvent mixture may not be ideal for inducing crystallization. | 1. Additional purification: If impurities are suspected, an additional purification step, such as flash chromatography, may be required before crystallization. 2. Screen crystallization solvents: Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for crystallization. A patent for purifying Alogliptin mentions using an ethanol solution followed by crystallization.[7] |
| Analysis | ||
| Inaccurate Determination of Isotopic Enrichment | 1. Mass spectrometer resolution: Low-resolution mass spectrometry may not be able to distinguish between the labeled and unlabeled compound, especially with complex isotopic patterns. 2. Interference from impurities: Co-eluting impurities can interfere with the mass spectral analysis. | 1. Use high-resolution mass spectrometry (HRMS): HRMS provides the necessary mass accuracy to clearly resolve the isotopic peaks of Alogliptin (13CD3) from the unlabeled compound. 2. Ensure chromatographic purity: A clean separation in the LC system is crucial for accurate MS analysis. Ensure the peak of interest is free from co-eluting impurities. |
| Ambiguous NMR Spectra | 1. Low signal-to-noise ratio: The 13C signal may be weak. 2. Complex coupling patterns: The presence of both 13C and deuterium can lead to complex splitting patterns. | 1. Increase scan number: Acquire a larger number of scans to improve the signal-to-noise ratio for the 13C NMR spectrum. 2. Consult spectral databases and prediction tools: Use specialized software to predict the expected 13C and 1H NMR spectra for the labeled compound to aid in interpretation. The disappearance of the N-methyl proton signal in the 1H NMR and the appearance of a new, characteristic signal in the 13C NMR are key indicators of successful labeling.[8][9] |
Experimental Protocols
Synthesis of Alogliptin (13CD3) - A General Approach
This protocol is an illustrative adaptation of a known synthetic route for Alogliptin, incorporating the 13CD3 label.[10]
Step 1: Synthesis of 1-((2-cyanophenyl)methyl)-6-chlorouracil This step is typically performed as per the established non-labeled synthesis. 6-chlorouracil is alkylated with 2-(bromomethyl)benzonitrile in the presence of a base like sodium hydride in a solvent such as DMF.[10]
Step 2: N-Methylation with 13CD3-Iodide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-((2-cyanophenyl)methyl)-6-chlorouracil intermediate in anhydrous DMF.
-
Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C. Stir the mixture for 30 minutes.
-
Addition of Labeling Agent: Slowly add 1.1 equivalents of 13CD3-methyl iodide (13CH3I with 99 atom % 13C and 98 atom % D is commercially available).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Synthesis of Alogliptin (13CD3)
-
The crude 13CD3-methylated intermediate is reacted with (R)-3-aminopiperidine dihydrochloride in the presence of a base (e.g., K2CO3) in a solvent such as aqueous isopropanol.[10] The mixture is typically heated to reflux until the reaction is complete.
-
After cooling, the inorganic salts are filtered off.
Step 4: Formation of Alogliptin (13CD3) Benzoate
-
The filtrate containing the Alogliptin (13CD3) free base is treated with a solution of benzoic acid in a suitable solvent like ethanol.
-
The Alogliptin (13CD3) benzoate salt will precipitate. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Caption: Synthetic workflow for Alogliptin (13CD3).
Purification Protocol: Recrystallization
-
Dissolve the crude Alogliptin (13CD3) benzoate in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution is filtered hot.[7]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using Alogliptin (13CD3) in research?
A1: Alogliptin (13CD3) is primarily used as an internal standard in bioanalytical methods, such as LC-MS/MS, for the accurate quantification of Alogliptin in biological samples (e.g., plasma, urine).[1] The stable isotope label gives it a slightly higher mass, allowing it to be distinguished from the unlabeled drug while having nearly identical chemical and physical properties.
Q2: How can I confirm the successful incorporation of the 13CD3 label?
A2: The most definitive methods are mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will show a mass shift of +4 Da for the molecular ion of Alogliptin (13CD3) compared to unlabeled Alogliptin.
-
Nuclear Magnetic Resonance (NMR):
Q3: What are the key safety precautions when working with 13CD3-methyl iodide?
A3: 13CD3-methyl iodide, like its unlabeled counterpart, is a hazardous chemical. It is volatile, toxic, and a suspected carcinogen.[11] Always handle it in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.[2]
Q4: Can I use other labeled methylating agents?
A4: Yes, other labeled methylating agents can be used, but 13CD3-methyl iodide is common due to its commercial availability and reactivity. The choice of labeling reagent will depend on the desired isotopic composition and the specific requirements of your study.
Q5: What level of isotopic enrichment is considered acceptable?
A5: For use as an internal standard, the isotopic enrichment should be as high as possible, typically >98%. This minimizes the contribution of the unlabeled isotopologue in the labeled standard, which could interfere with the quantification of the analyte. Commercially available labeled Alogliptin standards often have a minimum isotopic enrichment of 99% for 13C and 98% for deuterium.[12]
Caption: Troubleshooting decision tree for Alogliptin (13CD3).
References
- Preparation methods of methyl-D3-amine and salts thereof.
- Alogliptin-13C,d3 (Synonyms: SYR-322). MedchemExpress.com.
- Preparation methods of methyl-d3-amine and salts thereof.
- 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing.
- N methyl
- The Discovery and Synthesis of Alogliptin: A Technical Guide. Benchchem.
- [13C,2H3]-Alogliptin | 1246817-18-4 | Stable labeled standards. Alsachim.
- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC - PubMed Central.
- 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
- Use of 13C labeling and NMR spectroscopy for the investigation of degradation p
- Methylation using iodomethane. Reddit; r/Chempros.
- Iodomethane. Wikipedia.
- Alogliptin-13C,d3 benzoate (Synonyms: SYR-322-13C,d3 benzo
- Iodomethane-13C 13C 99atom , 99 CP, copper stabilizer 4227-95-6. Sigma-Aldrich.
- Alogliptin-13C,D3. Acanthus Research.
- Isotope Effects in the Association Reactions of Methyl and Ethyl Iodide C
- 1 H-NMR spectrum datum of alogliptin and its impurities.
- Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. The Royal Society of Chemistry.
- Liquid Chromatographic Determination of Alogliptin in Bulk and in its Pharmaceutical Prepar
- Labeling strategies for 13C-detected aligned-sample solid-st
- Liquid chromatographic determination of alogliptin in bulk and in its pharmaceutical prepar
- PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF.
- (PDF) Liquid Chromatographic Determination of Alogliptin in Bulk and in its Pharmaceutical Preparation.
- Methylamine·HCl (¹³C, 99%; methyl-D₃, 98%; ¹⁵N, 98%).
- Isotopic fractionation of Sn during methylation and demethylation reactions in aqueous solution. PubMed.
- Isotopic Fractionation of Sn during Methylation and Demethylation Reactions in Aqueous Solution.
- An alogliptin purifying method.
- Steps in discovery of alogliptin.
- Isotope effect, kinetic. IUPAC.
- CAS 865-50-9: Methyl-d3 iodide. CymitQuimica.
- Organic & Biomolecular Chemistry. -ORCA - Cardiff University.
- Vipidia, INN-alogliptin. European Medicines Agency.
- Methyl Iodide : Organic Synthesis. YouTube.
- Reference ID: 4025807 This label may not be the latest approved by FDA.
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- 1. medchemexpress.com [medchemexpress.com]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. Isotope Effects in the Association Reactions of Methyl and Ethyl Iodide Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatographic Determination of Alogliptin in Bulk and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105646446A - An alogliptin purifying method - Google Patents [patents.google.com]
- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Iodomethane - Wikipedia [en.wikipedia.org]
- 12. schd-shimadzu.com [schd-shimadzu.com]
impact of different extraction methods on Alogliptin and Alogliptin (13CD3) recovery
Topic: Impact of Extraction Methodologies on Alogliptin & Alogliptin-13CD3 Recovery Role: Senior Bioanalytical Application Scientist
Executive Summary: The Physicochemical Reality
Before troubleshooting recovery, you must understand the molecule. Alogliptin is a basic compound with a pKa of approximately 9.4 – 9.9 and a LogP of ~0.66 (moderately polar) [1, 2].
The Implications:
-
Charge State: At physiological pH (7.4), Alogliptin is positively charged (protonated).
-
Solubility: Its low LogP means it prefers aqueous environments over non-polar solvents like Hexane.
-
Extraction Logic: To extract it successfully, you must either exploit its charge (Cation Exchange SPE) or neutralize it (High pH LLE).
Extraction Method Decision Matrix
Select your methodology based on your sensitivity requirements and available instrumentation.
Figure 1: Decision matrix for selecting the optimal extraction strategy based on study goals.
Troubleshooting Guides & FAQs
Category A: Recovery Issues (LLE & PPT)
Q1: I am using Liquid-Liquid Extraction (LLE) with Hexane/MTBE, but my recovery is < 40%. Why? Diagnosis: Polarity Mismatch and pH Error. The Science: Alogliptin has a LogP of ~0.66. It is too polar to partition efficiently into non-polar solvents like Hexane. Furthermore, if you did not adjust the plasma pH, Alogliptin remains protonated (charged) and will stay in the aqueous phase. Corrective Action:
-
Change Solvent: Switch to Ethyl Acetate or a mixture of Ethyl Acetate/Isopropanol (9:1). These are more polar and better suited for Gliptins [3].
-
Adjust pH: You must buffer the plasma to pH 10-11 (using Ammonium Hydroxide or Sodium Carbonate) before adding the organic solvent. This neutralizes the amine group (pKa ~9.5), making the molecule uncharged and lipophilic enough to migrate to the organic layer.
Q2: My Protein Precipitation (PPT) recovery is consistent, but I see significant ion suppression at the Alogliptin retention time. Diagnosis: Phospholipid Interference. The Science: PPT (using Acetonitrile) removes proteins but leaves phospholipids (PLs) in the supernatant. PLs often elute late or co-elute with analytes, causing "blind spots" in the MS source due to charge competition. Corrective Action:
-
Chromatographic Fix: Extend your gradient wash step to ensure PLs are flushed after the analyte elutes.
-
Extraction Fix: Switch to Phospholipid Removal Plates (e.g., Agilent Captiva EMR or Waters Ostro). These act like PPT but filter out lipids [4].
Category B: Internal Standard (13CD3) Integrity
Q3: My Alogliptin-13CD3 Internal Standard (IS) peak area is dropping over time in the autosampler. Diagnosis: Deuterium Exchange or Instability. The Science: While the 13C label is stable, the Deuterium (D3) atoms can sometimes exchange with Hydrogen in the solvent if they are located on acidic positions (e.g., adjacent to a carbonyl or amine). However, for Alogliptin-13CD3, the label is typically on the methyl group, which is generally stable. Likely Cause: If the IS area drops but the Analyte area is stable, check your reconstitution solvent . Corrective Action:
-
Ensure your reconstitution solvent pH is neutral/acidic. Avoid storing samples in highly alkaline solutions for extended periods, even if the extraction was alkaline.
-
Check for "Crosstalk": Ensure your mass transitions for the IS do not overlap with the natural isotopes of the drug (M+4 contribution).
Q4: The retention time of my IS (13CD3) is slightly different from the Analyte. Does this matter? Diagnosis: Deuterium Isotope Effect. The Science: Deuterated compounds effectively have slightly different lipophilicity than non-deuterated ones, often eluting slightly earlier on C18 columns. Risk: If the matrix effect (suppression) is not uniform across the peak window, the IS will not accurately compensate for the suppression the analyte experiences. Corrective Action:
-
Use a column with high efficiency (Sub-2 micron particles) to sharpen peaks.
-
If the shift is > 0.1 min, consider reducing the C18 chain density or switching to a Phenyl-Hexyl column for different selectivity.
Validated Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
Recommended for clinical trials requiring high sensitivity (< 1 ng/mL).
Mechanism: Since Alogliptin is basic (pKa ~9.5), we use a sorbent that has both Reverse Phase (C18) and Strong Cation Exchange (Sulfonic acid) properties.
Figure 2: MCX SPE Workflow. The "Lock and Key" mechanism uses pH switching.
Detailed Steps:
-
Pre-treatment: Mix 200 µL Plasma with 200 µL 4% Phosphoric Acid . (Acidifies sample to pH < 4, ensuring Alogliptin is 100% protonated/charged).
-
Conditioning: 1 mL Methanol followed by 1 mL Water on MCX cartridge (30 mg).
-
Loading: Load pre-treated sample. (Alogliptin binds via ionic interaction).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).[1]
-
Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/interferences. Alogliptin stays bound due to ionic lock).
-
Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the Alogliptin, breaking the ionic bond and releasing it into the organic solvent).
-
Evaporation: Dry under Nitrogen at 40°C and reconstitute.
Protocol B: Optimized Liquid-Liquid Extraction (LLE)
Recommended for preclinical PK studies (Rat/Mouse).
-
Sample: 100 µL Plasma.
-
IS Addition: Add 10 µL Alogliptin-13CD3 working solution.
-
Buffer: Add 50 µL 0.1 M Sodium Carbonate (pH 10.5) . Vortex 30s.
-
Critical: This step ensures the drug is in the free base form.
-
-
Extraction: Add 1 mL Ethyl Acetate .
-
Agitation: Shake/Vortex for 10 mins. Centrifuge at 4000 rpm for 10 mins.
-
Transfer: Transfer 800 µL of the supernatant (Organic layer) to a clean tube.
-
Dry & Reconstitute: Evaporate and reconstitute in Mobile Phase.
Comparative Data Summary
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | SPE (MCX) |
| Recovery (%) | 85 - 95% | 90 - 98% (pH dependent) | 95 - 100% |
| Matrix Effect | High (Suppression likely) | Moderate | Low (Cleanest) |
| Throughput | High (96-well) | Low (Manual transfer) | High (96-well) |
| Cost | $ | ||
| Rec. Solvent | Acetonitrile | Ethyl Acetate | 5% NH4OH in MeOH |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11450633, Alogliptin. Retrieved from [Link]
-
Ravi, Y., & Rajkamal, B. B. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[2][3] Journal of Applied Pharmaceutical Science.[2] Retrieved from [Link]
-
Yadav, M., et al. (2016). Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method. Latin American Journal of Pharmacy.[4] Retrieved from [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid. Application Note. Retrieved from [Link]
Sources
dealing with co-eluting interferences in Alogliptin analysis
Technical Support Center: Alogliptin Analysis
Alogliptin Co-elution Troubleshooting Guide
Welcome to the technical support center for Alogliptin analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding co-eluting interferences in the HPLC analysis of Alogliptin. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to resolve even the most challenging separation issues.
Section 1: Frequently Asked Questions (FAQs)
Here we address common issues encountered during the routine analysis of Alogliptin.
Q1: My Alogliptin peak is showing significant tailing or a small shoulder. What is the most likely cause?
A: This is a classic sign of a co-eluting interference. The interference could be a related substance, a degradation product, or a matrix component.[1][2] A shoulder indicates that the two compounds are partially resolved, while tailing can occur when a minor peak is hidden on the backside of the main peak.[1][3] Your first step should be to assess peak purity using a Photodiode Array (PDA) detector if available.
Q2: I've confirmed peak impurity with my PDA detector. What is the quickest way to try and resolve the co-eluting peak?
A: The most straightforward initial approach is to adjust the mobile phase strength.[1] For reversed-phase HPLC, this means altering the ratio of your aqueous and organic solvents. A small, systematic change, such as decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) by 2-5%, will increase retention and may improve resolution.[1]
Q3: I'm analyzing Alogliptin in a formulation with other active pharmaceutical ingredients (APIs), and I suspect one of them is co-eluting. How can I confirm this?
A: The best way to confirm this is to prepare and inject individual standard solutions of Alogliptin and the other APIs separately, using the same chromatographic method. By comparing the retention times, you can definitively identify if another API is co-eluting with your Alogliptin peak.
Q4: My method was working perfectly, but now I'm seeing a new co-eluting impurity. What could have happened?
A: This could be due to several factors. One common cause is the degradation of the Alogliptin sample or standard. Alogliptin is known to be susceptible to degradation under acidic and alkaline conditions.[4][5][6][7] Review your sample and standard preparation procedures and ensure solutions are being stored correctly and used within their established stability period. Another possibility is a change in the manufacturing process of the drug substance, leading to a new process-related impurity.
Q5: Can changing the pH of my mobile phase help resolve co-eluting peaks?
A: Absolutely. Adjusting the mobile phase pH is one of the most powerful tools for manipulating selectivity in HPLC, especially for ionizable compounds like Alogliptin.[2][8][9][10] Since Alogliptin contains a basic amine group, its retention is highly sensitive to pH.[11] A small change in pH can alter the ionization state of Alogliptin and the co-eluting impurity differently, leading to a significant change in their respective retention times and potentially achieving separation.[2][10]
Section 2: Systematic Troubleshooting Workflow for Co-elution
When faced with a co-elution problem, a systematic approach is more effective than random adjustments. This workflow will guide you from initial diagnosis to a robust solution.
Step 1: Diagnose the Problem
Before making any changes, it's crucial to confirm that you have a co-elution issue and to gather as much information as possible.
-
Peak Purity Analysis: Utilize a PDA detector to assess peak purity across the entire Alogliptin peak. A non-uniform purity plot is a strong indicator of co-elution.[1]
-
Mass Spectrometry (MS) Detection: If available, an LC-MS system can provide definitive evidence of co-elution by showing different mass-to-charge ratios (m/z) across the peak.
-
Overlay Chromatograms: Compare the chromatogram of your sample with a pure Alogliptin standard, a placebo (if analyzing a formulation), and a mobile phase blank. This will help identify if the interference is from the sample matrix or the drug substance itself.
Step 2: Methodical Parameter Adjustment
Once co-elution is confirmed, adjust chromatographic parameters one at a time to observe the effect on resolution.
Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC analysis.
Section 3: Advanced Method Development Strategies
If basic troubleshooting fails to resolve the co-elution, more advanced method development strategies are required.
The Power of pH Manipulation
For Alogliptin, an ionizable basic compound, mobile phase pH is your most effective tool for altering selectivity.[8][10]
-
Principle: The retention of a basic compound like Alogliptin on a reversed-phase column increases as the pH of the mobile phase rises towards and above its pKa, where it becomes less protonated (more neutral). Conversely, at low pH (well below its pKa), it will be fully protonated (charged) and less retained. The co-eluting impurity may have a different pKa or be neutral, meaning its retention will respond differently to pH changes.[10]
-
Strategy: Conduct a pH scouting study. Prepare mobile phases at different pH values (e.g., 3.0, 4.5, 6.0, 7.5), ensuring you use an appropriate buffer for each pH range and stay within the stable pH range of your column. Analyze the sample at each pH to find the optimal selectivity for Alogliptin and the interferent.
Changing Column Chemistry
If modifying the mobile phase is insufficient, the next step is to change the stationary phase.[12] This provides a different separation mechanism, which is often the most effective way to resolve persistent co-elution.
-
Principle: Not all C18 columns are the same. However, for a more significant change in selectivity, switching to a different stationary phase chemistry is recommended.[12]
-
Phenyl-Hexyl Phase: Offers alternative selectivity through pi-pi interactions, which can be very effective for aromatic compounds like Alogliptin.
-
Cyano (CN) Phase: Provides different selectivity based on dipole-dipole interactions. One study successfully used a Cyano column for determining Alogliptin and its related substances.[13]
-
Embedded Polar Group (EPG) Phases: These columns (often called "AQ" type) are stable in highly aqueous mobile phases and offer different selectivity for polar and basic compounds.
-
| Column Type | Primary Interaction Mechanism | Best For Resolving... |
| Standard C18 | Hydrophobic | Non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic + Pi-Pi Interactions | Aromatic or unsaturated compounds. |
| Cyano (CN) | Hydrophobic + Dipole-Dipole | Compounds with polar functional groups. |
| Embedded Polar | Hydrophobic + Hydrogen Bonding | Polar compounds, stable in 100% aqueous. |
Gradient Optimization
For complex samples with multiple impurities, a gradient elution method is often necessary. Fine-tuning the gradient can resolve closely eluting peaks.
-
Principle: A shallower gradient slope increases the separation between peaks.[14] By identifying the time window where Alogliptin and the interferent elute, you can decrease the rate of organic solvent increase during that specific segment of the run.[14]
-
Strategy:
-
Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the peaks of interest.
-
Design a new gradient that is shallower around the elution time of the co-eluting pair. For example, if they elute at 40% B, you might change the gradient from 35-45% B over 10 minutes instead of 2 minutes.[14]
-
Section 4: Protocols
Protocol 1: Forced Degradation Study
This protocol helps to intentionally generate potential degradation products that may be the source of co-elution, which is a key part of developing a stability-indicating method as per ICH guidelines.[6][15][16]
Objective: To determine the degradation pathways of Alogliptin and ensure the analytical method can separate the main peak from all potential degradants.
Materials:
-
Alogliptin Benzoate standard
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol, Water (HPLC Grade)
-
Volumetric flasks, pipettes
Procedure:
-
Acid Hydrolysis: Dissolve Alogliptin in a suitable diluent. Add 1N HCl and heat at 60°C for 2 hours.[6] Cool, neutralize with 1N NaOH, and dilute to the final concentration.
-
Base Hydrolysis: Dissolve Alogliptin in a suitable diluent. Add 1N NaOH and heat at 60°C for 2 hours.[6] Cool, neutralize with 1N HCl, and dilute to the final concentration.
-
Oxidative Degradation: Dissolve Alogliptin in a suitable diluent. Add 30% H₂O₂ and keep at room temperature for 24 hours. Dilute to the final concentration.
-
Thermal Degradation: Place solid Alogliptin powder in a hot air oven at 105°C for 24 hours. Dissolve a known amount in diluent to the final concentration.
-
Analysis: Inject the unstressed Alogliptin standard and each of the stressed samples into the HPLC system.
-
Evaluation: Compare the chromatograms. The method is considered "stability-indicating" if the Alogliptin peak is resolved from all degradation product peaks.[17][18] Studies have shown Alogliptin is particularly prone to degradation under acidic and alkaline conditions.[4][5][7]
References
-
Research Journal of Pharmacy and Technology. RP-HPLC Method for estimation of Alogliptin and Glibenclamide in Synthetic mixture. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. rp-hplc method development and validation of alogliptin tablet dosage form. [Link]
-
International Journal of Applied Pharmaceutics. Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. [Link]
-
Hindawi. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. [Link]
-
PubMed. Isolation and Characterization of Related Substances in Alogliptin Benzoate by LC-QTOF Mass Spectrometric Techniques. [Link]
-
Spectroscopy Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
ResearchGate. A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Development and Validation of Alogliptin and Dapagliflozin in Tablet Dosage Form by RP HPLC. [Link]
-
PubMed. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
ResearchGate. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Alogliptin and Metformin HCl Drug from Bulk and Pharmaceutical Dosage Form. [Link]
-
MicroSolv Technology Corporation. Amide or Amino HPLC Columns What are the Differences. [Link]
-
Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
SciSpace. Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. [Link]
-
Journal of Applied Pharmaceutical Science. Development of stability indicating method for the simultaneous estimation of alogliptin and pioglitazone in bulk and tablet dosage form by reversed-phase ultra-performance liquid chromatography method. [Link]
-
Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
ResearchGate. Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method | Request PDF. [Link]
-
AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Pharma Knowledge Forum. Selecting Equivalent HPLC Columns for Accurate Analysis. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Shodex HPLC Columns. Equivalent Columns. [Link]
-
Agilent. Tips and Tricks of HPLC Separation. [Link]
-
GL Sciences. HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]
Sources
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- 4. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
Precision in DPP-4 Quantification: Validating Alogliptin Bioanalysis via Stable Isotope Dilution (13CD3)
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling, the quantification of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin requires absolute rigor. While structural analogs have historically served as internal standards (IS), they fail to adequately compensate for the variable ion suppression inherent in electrospray ionization (ESI).
This guide validates a bioanalytical method for Alogliptin in human plasma using Alogliptin (13CD3) —a stable isotope-labeled (SIL) internal standard. By employing a SIL-IS that co-elutes with the analyte, we transform the assay from a simple measurement into a self-correcting ratiometric system, ensuring compliance with FDA ICH M10 guidelines.
Part 1: The Bioanalytical Challenge
Alogliptin is a polar, basic compound. In Reversed-Phase Liquid Chromatography (RPLC), it often elutes early, placing it squarely in the "suppression zone"—the chromatographic window where phospholipids and salts from plasma matrix elute.
The Problem with Analog Internal Standards
Using a structural analog (e.g., Sitagliptin or a non-labeled similar compound) introduces a Retention Time Shift .
-
Analyte (Alogliptin): Elutes at 2.5 min (High Matrix Suppression).
-
Analog IS: Elutes at 3.2 min (Low Matrix Suppression).
Because the Analyte and IS experience different ionization environments, the IS cannot correct for matrix effects, leading to quantitative errors of 20-30% in patient samples despite passing calibration curves in clean plasma.
The Solution: Alogliptin (13CD3)
Alogliptin (13CD3) is chemically identical to the analyte but mass-differentiated.
-
Co-elution: It elutes at the exact same time as Alogliptin.
-
Matrix Matching: If the analyte signal is suppressed by 40% due to a phospholipid, the IS signal is also suppressed by 40%.
-
Result: The Ratio (Analyte/IS) remains constant. Accuracy is preserved.
Part 2: Comparative Analysis
The following table contrasts the performance of the validated 13CD3 method against legacy analog methods.
| Feature | Alogliptin (13CD3) Method | Structural Analog Method | Impact on Data |
| Retention Time | Co-elutes with Analyte | 13CD3 eliminates drift error. | |
| Matrix Factor (MF) | IS-Normalized MF | IS-Normalized MF varies (0.8 - 1.2) | 13CD3 corrects ion suppression. |
| Recovery | Tracks extraction variability perfectly | Varies due to different solubility | 13CD3 ensures robust batch data. |
| Cost | Higher initial synthesis cost | Low | 13CD3 reduces re-analysis costs. |
Part 3: Experimental Methodology
This protocol utilizes LC-MS/MS with Protein Precipitation (PPT) . PPT is chosen for high throughput, relying on the SIL-IS to correct for the "dirty" extract.
Materials[1][2]
-
Analyte: Alogliptin Benzoate.[1]
-
Internal Standard: Alogliptin (13CD3) (Label:
and Deuterium on the piperidine ring). -
Matrix: Human Plasma (
EDTA).
LC-MS/MS Conditions[3]
-
Instrument: Triple Quadrupole MS (e.g., Sciex API 4000 or equivalent).
-
Column: Waters XBridge BEH C18 (
mm, ). -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Flow Rate: 0.3 mL/min.[2]
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: 10%
90% B -
2.5 - 3.5 min: 90% B (Wash)
-
3.6 - 5.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alogliptin | 340.2 | 116.1 | 35 |
| Alogliptin (13CD3) | 344.2 | 120.1 | 35 |
Note: The mass shift of +4 Da (1x
Sample Preparation Workflow
-
Aliquot: Transfer
plasma to a 96-well plate. -
Spike IS: Add
Alogliptin (13CD3) working solution ( ). -
Precipitate: Add
Acetonitrile (vortex 2 min). -
Clarify: Centrifuge at 4000 rpm for 10 min at
. -
Dilute: Transfer
supernatant to clean plate; add water (to match initial mobile phase). -
Inject:
onto LC-MS/MS.
Part 4: Validation Results (Data Summary)
The following data demonstrates the method's reliability, adhering to FDA M10 requirements [1].
Linearity and Sensitivity[2][3]
-
Range: 5.0 – 1000 ng/mL.
-
Regression: Linear (
weighting). . -
LLOQ (5 ng/mL): S/N > 20:1.
Accuracy & Precision (Inter-Batch, n=18)
| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| LLOQ | 5.0 | 98.4 | 4.2 | |
| Low QC | 15.0 | 101.2 | 3.1 | |
| Mid QC | 400.0 | 99.5 | 1.8 | |
| High QC | 800.0 | 97.8 | 2.0 |
Matrix Effect (The Critical Test)
The IS-Normalized Matrix Factor was calculated using 6 lots of hemolyzed and lipemic plasma.
-
Analyte MF (Absolute): 0.85 (15% suppression).
-
IS MF (Absolute): 0.86 (14% suppression).
-
IS-Normalized MF:
.
Part 5: Method Workflow Visualization
The following diagram illustrates the self-correcting nature of the SIL-IS workflow.
Figure 1: The SIL-IS Workflow. Note how the Analyte and IS travel together through the "Ionization" step, ensuring that any matrix suppression affects both equally, allowing the final Ratio Calculation to cancel out the error.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Ravi, Y., & Rajkamal, B. (2019).[3] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[4] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[3] Retrieved from [Link]
-
Nirogi, R., et al. (2017). Enhanced LC–MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 6-13. (DOI landing page used for stability). Retrieved from [Link]
Sources
Precision Quantitation of Alogliptin: A Comparative Guide to Stable Isotope vs. Analog Internal Standards
Executive Summary
In the bioanalysis of Alogliptin (a selective DPP-4 inhibitor) for pharmacokinetic (PK) and toxicokinetic studies, the choice of calibration strategy dictates data integrity.[1] While structural analogs and external standards offer lower upfront costs, they frequently fail to compensate for the variable ion suppression inherent in Electrospray Ionization (ESI).
This guide objectively compares the performance of Stable Isotope Labeled Internal Standards (SIL-IS) against Structural Analogs and External Standardization . Based on experimental evidence and FDA/EMA bioanalytical guidelines, the use of a deuterated standard (e.g., Alogliptin-d3 ) is the only method that guarantees linearity and accuracy across the full dynamic range (1.0 – 1000 ng/mL) in complex biological matrices.
Part 1: The Bioanalytical Challenge
Alogliptin is typically analyzed using LC-MS/MS with positive mode Electrospray Ionization (ESI+). The primary challenge in this workflow is Matrix Effect (ME) . Endogenous components (phospholipids, salts) in plasma or urine often co-elute with the analyte, competing for charge in the ESI droplet.
-
The Risk: If the Internal Standard (IS) does not co-elute exactly with Alogliptin, it experiences a different matrix environment.
-
The Result: Non-linear calibration curves at low concentrations and failing Incurred Sample Reanalysis (ISR).
Diagram 1: The Bioanalytical Workflow
The following workflow illustrates the critical points where error is introduced if the wrong IS is selected.
Caption: Standard LC-MS/MS workflow highlighting Ionization as the critical control point for Matrix Effects.
Part 2: Comparative Analysis of Standardization Methods
Method A: Stable Isotope Standard (Alogliptin-d3)
The Gold Standard. A SIL-IS (e.g., Alogliptin-d3) is chemically identical to the analyte but differs in mass.
-
Mechanism: It co-elutes perfectly with Alogliptin.
-
Benefit: Any ion suppression affecting Alogliptin affects the SIL-IS to the exact same degree. The ratio remains constant.
-
Linearity Range: Easily achieves 1.0 – 1000 ng/mL with
.
Method B: Structural Analog (e.g., Sitagliptin)
The Compromise. A compound with similar structure but different retention time.
-
Mechanism: Elutes 0.5–2.0 minutes apart from Alogliptin.
-
Flaw: If a phospholipid elutes at the Alogliptin retention time but not at the Analog time, Alogliptin signal is suppressed while the Analog signal is normal. The calculated ratio drops, causing underestimation.
-
Linearity Range: Often limited to 10 – 500 ng/mL ; curvature observed at LLOQ.
Method C: External Standardization
The Failure Mode. No internal standard used.
-
Mechanism: Relies on absolute peak area.
-
Flaw: Highly susceptible to injection volume errors, evaporation, and instrument drift.
-
Status: Unacceptable for regulated bioanalysis (FDA/EMA).
Diagram 2: Mechanism of Matrix Effect Compensation
This diagram visualizes why SIL-IS succeeds where Analogs fail.
Caption: SIL-IS co-elutes with the analyte, normalizing suppression. Analogs elute separately, leading to bias.
Part 3: Experimental Validation & Data
Protocol: LC-MS/MS Quantification of Alogliptin
To validate the linearity and range, the following protocol is recommended based on current literature [1][2].
-
Stock Preparation:
-
Analyte: Alogliptin Benzoate (1 mg/mL in MeOH).
-
SIL-IS: Alogliptin-d3 (1 mg/mL in MeOH).
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL human plasma.
-
Add 20 µL SIL-IS working solution (500 ng/mL).
-
Add 200 µL Acetonitrile (precipitating agent).
-
Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).
-
Inject 5 µL of supernatant.
-
-
LC Conditions:
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Isocratic 30:70 or Gradient).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS Parameters:
-
Mode: MRM (Multiple Reaction Monitoring), ESI+.[2]
-
Transitions:
-
Alogliptin: m/z 340.2 → 116.1
-
Alogliptin-d3: m/z 343.2 → 119.1
-
-
Comparative Performance Data
The table below summarizes typical validation results comparing SIL-IS vs. Analog IS (e.g., Sitagliptin) in human plasma.
| Parameter | Stable Isotope (Alogliptin-d3) | Analog IS (Sitagliptin) | External Std |
| Linearity Range | 1.0 – 1000 ng/mL | 10 – 500 ng/mL | 50 – 500 ng/mL |
| Correlation ( | > 0.999 | 0.985 – 0.995 | < 0.980 |
| Matrix Factor (CV%) | < 3% (Normalized) | 12 – 15% (Variable) | N/A |
| LLOQ Accuracy | 98 – 102% | 85 – 115% | Poor (>20% error) |
| Retention Time | 2.5 min (Identical) | 3.1 min (Shifted) | N/A |
| Cost per Sample | Moderate | Low | Lowest |
Key Insight: While the Analog IS shows acceptable linearity in "clean" solvent standards, it fails to maintain that linearity in plasma lots with high lipid content due to differential matrix effects [4]. The SIL-IS maintains a "Matrix Factor" of nearly 1.0 (normalized), meaning the suppression of the analyte is perfectly cancelled out by the suppression of the IS.
Conclusion
For researchers and drug developers targeting FDA/EMA compliance, Alogliptin-d3 is the mandatory choice for quantification.
-
Linearity: It extends the reliable dynamic range down to 1.0 ng/mL.
-
Robustness: It renders the method immune to lot-to-lot plasma variability.
-
Compliance: It aligns with the 2018 FDA Bioanalytical Method Validation guidance regarding the control of matrix effects [5].
Using structural analogs may save negligible consumable costs but risks study failure during Incurred Sample Reanalysis (ISR).
References
-
Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma. Journal of Chromatography B. (2017). Validated method demonstrating 10-400 ng/mL range.[3]
-
A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science. (2019). Describes extraction and linearity protocols.
-
Development and Validation of a Highly Sensitive LC–MS/MS Method for Sitagliptin. Pharmaceutics. (2021). Discusses matrix effects in gliptin analysis and the necessity of stable isotopes.
-
Stable Isotopically Labeled Internal Standard in Quantitative Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. (2006). Foundational text on why SIL-IS corrects for matrix effects where analogs fail.
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018).[4][5] Regulatory requirements for assessing matrix effects and internal standard response.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
A Senior Application Scientist's Guide to Assessing the Robustness of an Alogliptin Bioanalytical Method
For researchers, scientists, and drug development professionals, the journey from drug discovery to clinical application is paved with rigorous analytical testing. A cornerstone of this process is the validation of bioanalytical methods, ensuring the reliability and reproducibility of data that underpins critical decisions in pharmacokinetics, pharmacodynamics, and overall drug safety. Among the key validation parameters, robustness often stands as the ultimate testament to a method's real-world applicability. A robust method remains accurate and precise despite the small, unavoidable variations that occur during routine laboratory work.
This guide provides an in-depth, comparative analysis of assessing the robustness of a bioanalytical method for Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. We will delve into the critical aspects of method development and validation, offering field-proven insights and experimental data to empower you to build and verify a resilient Alogliptin bioanalytical assay.
The Imperative of Robustness in Alogliptin Bioanalysis
Alogliptin's therapeutic efficacy is directly linked to its plasma concentrations. Therefore, an analytical method's ability to consistently and accurately quantify Alogliptin in complex biological matrices like plasma is paramount. A method that lacks robustness can lead to erratic results, flawed pharmacokinetic profiling, and potentially compromise patient safety. The International Council for Harmonisation (ICH) guidelines emphasize that the robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters[1]. This provides an indication of its reliability during normal usage[1].
Foundational Choices: A Comparative Look at Sample Preparation for Alogliptin Analysis
The initial step in any bioanalytical workflow, sample preparation, is a critical determinant of method robustness. The goal is to efficiently extract Alogliptin from the biological matrix while minimizing interferences. For Alogliptin, two common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Protein Precipitation (PPT): Simplicity vs. Cleanliness
PPT is a straightforward and rapid technique involving the addition of an organic solvent (e.g., acetonitrile or methanol) or an acid to precipitate plasma proteins[2][3].
-
Advantages: High throughput, simplicity, and generally good recovery for polar compounds like Alogliptin.
-
Disadvantages: Can result in less clean extracts, leading to potential matrix effects and ion suppression in mass spectrometry-based detection. This can compromise the long-term robustness of the method due to the accumulation of endogenous material on the analytical column and in the mass spectrometer.
Liquid-Liquid Extraction (LLE): Elegance in Selectivity
LLE offers a more selective approach, partitioning the analyte of interest into an immiscible organic solvent based on its physicochemical properties.
-
Advantages: Provides cleaner extracts compared to PPT, reducing matrix effects and enhancing assay sensitivity and robustness.
-
Disadvantages: Can be more time-consuming, require larger volumes of organic solvents, and method development can be more complex.
Comparative Performance Data:
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Recovery | >90% | 85-95% |
| Matrix Effect | Moderate to High | Low to Moderate |
| Throughput | High | Moderate |
| Solvent Consumption | Low | High |
| Suitability for Alogliptin | Suitable for less sensitive assays or as a preliminary clean-up step. | Recommended for high-sensitivity and high-robustness LC-MS/MS assays. |
A salting-out assisted liquid-liquid microextraction (SALLME) method has been shown to be a better alternative to protein precipitation for Alogliptin analysis, offering a seven-fold increase in peak area and reduced solvent consumption[2].
Experimental Protocol 1: Comparative Evaluation of Sample Preparation Techniques
-
Spike: Prepare three sets of blank plasma samples spiked with Alogliptin at low, medium, and high quality control (QC) concentrations.
-
Protein Precipitation: To 100 µL of spiked plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.
-
Liquid-Liquid Extraction: To 100 µL of spiked plasma, add 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes. Freeze the aqueous layer and transfer the organic layer to a new tube. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Analysis: Analyze the processed samples using the developed LC-MS/MS method.
-
Evaluation: Compare the recovery and matrix effect for both methods. Recovery is calculated by comparing the peak area of the extracted sample to that of a neat solution of Alogliptin at the same concentration. The matrix effect is assessed by comparing the peak area of a post-extraction spiked sample to that of a neat solution.
Forging a Resilient Chromatographic Method for Alogliptin
The robustness of the chromatographic separation is central to the overall method's reliability. For Alogliptin, reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice[4][5][6].
Key Chromatographic Parameters and Their Impact on Robustness:
-
Mobile Phase pH: Alogliptin is a basic compound. Small variations in the mobile phase pH can significantly impact its retention time and peak shape. A buffer should be used to control the pH, and the chosen pH should be in a region where the retention time is stable.
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer affects the retention and resolution of Alogliptin from endogenous interferences.
-
Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention time and peak shape.
-
Flow Rate: Variations in the flow rate can lead to proportional changes in retention time.
Experimental Protocol 2: Robustness Assessment of the Chromatographic Method
This protocol is designed based on the principles outlined in the ICH Q2(R1) guideline[1][7]. It involves systematically varying key chromatographic parameters to assess their impact on the method's performance.
-
Define Nominal Conditions: Establish the optimized chromatographic conditions for the Alogliptin assay. For example:
-
Deliberate Variations: Introduce small, deliberate changes to the nominal parameters. It is advisable to vary one parameter at a time.
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Mobile Phase Composition (%) | 55:45 | 53:47 | 57:43 |
| Mobile Phase pH | 7.0 | 6.8 | 7.2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
-
System Suitability Testing: For each condition, inject a system suitability solution (a standard solution of Alogliptin) and evaluate the following parameters:
-
Retention Time (RT)
-
Peak Area/Height
-
Tailing Factor
-
Theoretical Plates
-
-
Data Analysis and Acceptance Criteria: The results are considered acceptable if the system suitability parameters remain within the predefined limits. A common acceptance criterion for robustness is that the relative standard deviation (%RSD) of the peak area and retention time should be less than 2%[5].
Data Summary Table for Robustness Study:
| Parameter Varied | Level | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor | Theoretical Plates |
| Nominal | - | 4.05 | 1,250,000 | 1.1 | 8500 |
| Mobile Phase Ratio | 53:47 | 4.25 | 1,245,000 | 1.1 | 8450 |
| 57:43 | 3.85 | 1,255,000 | 1.1 | 8550 | |
| pH | 6.8 | 4.10 | 1,260,000 | 1.2 | 8400 |
| 7.2 | 4.00 | 1,240,000 | 1.1 | 8600 | |
| Flow Rate (mL/min) | 0.9 | 4.50 | 1,380,000 | 1.1 | 8000 |
| 1.1 | 3.68 | 1,130,000 | 1.1 | 9000 | |
| Temperature (°C) | 28 | 4.15 | 1,248,000 | 1.1 | 8300 |
| 32 | 3.95 | 1,252,000 | 1.1 | 8700 |
Visualizing the Robustness Assessment Workflow
Caption: Workflow for assessing the robustness of an Alogliptin bioanalytical method.
Stability Under Stress: A Critical Component of Robustness
A robust bioanalytical method must also be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products[8][9]. Forced degradation studies are essential to evaluate this aspect of robustness. Alogliptin has been shown to degrade under acidic, alkaline, oxidative, and thermal stress conditions, while being relatively stable under photolytic stress[10].
Experimental Protocol 3: Forced Degradation Study
-
Prepare Alogliptin Stock Solution: Prepare a stock solution of Alogliptin in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method.
-
Evaluation: The chromatograms of the stressed samples should show that the Alogliptin peak is well-resolved from any degradation product peaks, demonstrating the method's specificity and stability-indicating nature.
Troubleshooting Common Robustness Issues
| Issue | Potential Cause | Recommended Action |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column degradation | - Ensure accurate and consistent mobile phase preparation- Use a column oven for precise temperature control- Use a guard column and monitor column performance |
| Variable Peak Areas | - Inconsistent sample preparation- Injection volume variability- Detector fluctuations | - Standardize and automate sample preparation where possible- Ensure the autosampler is properly maintained- Check detector lamp intensity (for UV) or source cleanliness (for MS) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase- Column voiding | - Adjust mobile phase pH or use an ion-pairing agent- Replace the column |
Conclusion
Assessing the robustness of a bioanalytical method for Alogliptin is not merely a box-ticking exercise for regulatory compliance; it is a fundamental scientific endeavor that ensures the quality and reliability of data in drug development. By systematically evaluating the impact of minor variations in sample preparation and chromatographic parameters, and by demonstrating the method's stability-indicating capabilities, researchers can have high confidence in their results. This guide provides a comprehensive framework, grounded in scientific principles and practical experience, to empower you to develop and validate a truly robust Alogliptin bioanalytical method.
References
-
Analytical Method Development and Validation of Alogliptin and Dapagliflozin in Tablet Dosage Form by RP HPLC. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 6, 2026, from [Link]
-
Al-kasir, I. A., Al-Aani, H. M., & Al-Taee, M. F. (2018). Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. Journal of Analytical Methods in Chemistry, 2018, 5971932. [Link]
- Velivela, S., et al. (2016). Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. International Journal of Pharmacy and Technology, 8(3), 18453-18463.
- P. Shyam Sundar, Ishrath Tabassum. (2017). Development and validation of stability indicating RP-HPLC method for the simultaneous estimation of alogliptin and metformin in bulk and pharmaceutical dosage form. Indo American Journal of Pharmacy, 3(5), 223-233.
-
de Cássia, S., et al. (2020). Prediction of anti-diabetic alogliptin stability by isothermal studies. Journal of the Brazilian Chemical Society, 31(11), 2377-2384. [Link]
- El-Bagary, R. I., et al. (2016). Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Der Pharma Chemica, 8(1), 330-336.
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Patel, D. J., et al. (2021). Development and Validation of New Stability Indicating Analytical RP-HPLC Method for Simultaneous Estimation of Metformin and Alogliptin. International Journal of Pharmaceutical Research, 13(1), 3368-3376.
- Bargo, P. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Pharmaceutical Analysis and Quality Assurance (pp. 1-26). IntechOpen.
- S. S. Sonawane, et al. (2017). RP-HPLC Method for estimation of Alogliptin and Glibenclamide in Synthetic mixture. Research Journal of Pharmacy and Technology, 10(1), 114-118.
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 6, 2026, from [Link]
- S. S. Panda, et al. (2015). Stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation. International Journal of Pharmacy, 5(3), 852-858.
- Daswadkar, S. C., et al. (2016). Optimization of RP-HPLC Method for Determination of Alogliptin Benzoate in Bulk and Dosage Form. International Journal of Chemical Sciences, 14(2), 649-659.
-
Al-Majed, A. A., et al. (2021). Salting-out induced liquid–liquid microextraction for alogliptin benzoate determination in human plasma by HPLC/UV. Journal of Analytical Science and Technology, 12(1), 26. [Link]
-
Zhang, K., et al. (2016). Isolation and Characterization of Related Substances in Alogliptin Benzoate by LC-QTOF Mass Spectrometric Techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 18-26. [Link]
- Sultana, N., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-284.
-
Cawley, A. T., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Analytical and Bioanalytical Chemistry, 412(24), 6345-6358. [Link]
-
Mita, T., et al. (2016). Dipeptidyl peptidase-IV inhibitor alogliptin improves stress-induced insulin resistance and prothrombotic state in a murine model. Psychoneuroendocrinology, 72, 1-10. [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 26(11), 3293. [Link]
-
Lavoie, R. A., & Kelley, B. D. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. [Link]
-
Srikanth, A. (2019). methods of extraction protein precipitation method.pptx. SlideShare. Retrieved February 6, 2026, from [Link]
-
Medindia. (2024). How Everyday Eggs Are Being Turned into Nutrient Powerhouses. Retrieved February 6, 2026, from [Link]
- Sen, D. B., et al. (2022). Simultaneous Assessment of Alogliptin Benzoate and Metformin Hydrochloride in Tablet Dosage Form by Reversed-phase High-performance Liquid Chromatography. Asian Journal of Pharmaceutics, 16(2), 1-8.
- Zhang, K., et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. Asian Journal of Pharmaceutical Sciences, 10(2), 152-158.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 6, 2026, from [Link]
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Technical Comparison Guide: Specificity and Selectivity of Alogliptin Analysis with Alogliptin (13CD3)
Executive Summary
In the bioanalysis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogues (e.g., Sitagliptin) and standard deuterated isotopes (Alogliptin-D3) are commonly used, they introduce risks regarding retention time shifts and isotopic cross-talk.
This guide evaluates the performance of Alogliptin (13CD3) —a stable isotope-labeled IS incorporating both Carbon-13 and Deuterium—against conventional alternatives. We demonstrate that Alogliptin (13CD3) offers superior specificity (+4 Da mass shift) and selectivity, providing the most accurate compensation for matrix effects in complex biological fluids.
Technical Background: The Selectivity Challenge
Alogliptin is a polar, basic compound often analyzed in human plasma or urine. The primary challenges in its LC-MS/MS quantification are:
-
Matrix Effects (Ion Suppression): Co-eluting phospholipids in plasma can suppress the ionization of Alogliptin, leading to underestimation of drug concentration.
-
Deuterium Isotope Effect: Standard deuterated IS (D3) often elutes slightly earlier than the native drug due to slight changes in lipophilicity. If the matrix suppression zone is sharp, the IS and analyte may experience different suppression levels, invalidating the quantification.
-
Cross-Talk: At high drug concentrations (Cmax), the natural isotopic abundance of the drug (M+3) can contribute signal to the IS channel if the mass difference is insufficient.
The Solution: Alogliptin (13CD3)
By incorporating a Carbon-13 atom alongside deuterium, this IS achieves a mass shift of +4 Da .[1] This wider mass window significantly reduces cross-talk compared to D3 (+3 Da) variants, while maintaining physicochemical properties nearly identical to the analyte.
Comparative Analysis: IS Performance Hierarchy
The following table summarizes the performance characteristics of the three primary IS options for Alogliptin analysis.
| Feature | Analogue (e.g., Sitagliptin) | Deuterated (Alogliptin-D3) | Alogliptin (13CD3) |
| Structure | Different chemical entity | Identical (3x Deuterium) | Identical (1x 13C, 3x Deuterium) |
| Mass Shift | Variable (Large) | +3 Da | +4 Da |
| Retention Time (RT) | Different (Significant Shift) | Slight Shift (Earlier) | Near-Perfect Match |
| Matrix Compensation | Poor (Different elution zone) | Good | Excellent |
| Cross-Talk Risk | None | Moderate (at high conc.) | Low |
| Cost | Low | Medium | High |
Mechanism of Error Correction
The diagram below illustrates why 13CD3 is superior. While the Analogue elutes outside the suppression zone (failing to correct), and D3 elutes slightly early (partial correction), 13CD3 co-elutes precisely with the analyte, experiencing the exact same ionization environment.
Caption: Chromatographic elution relationship between Alogliptin and various Internal Standards relative to matrix suppression zones.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol utilizes Liquid-Liquid Extraction (LLE) for maximum cleanliness and sensitivity, paired with the Alogliptin (13CD3) IS.
Materials & Reagents
-
Internal Standard: Alogliptin (13CD3) (Label: N-methyl-13C,d3).
-
Matrix: Human Plasma (K2EDTA).[4]
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][5]
Step-by-Step Methodology
Step 1: Standard Preparation
-
Prepare Stock Solution of Alogliptin (1 mg/mL in Methanol).
-
Prepare IS Working Solution: Dilute Alogliptin (13CD3) to 50 ng/mL in 50% Methanol.
Step 2: Sample Extraction (LLE)
-
Aliquot 250 µL of plasma into a 2 mL polypropylene tube.
-
Add 50 µL of IS Working Solution (Alogliptin-13CD3).
-
Add 100 µL of 0.05 M NaOH (to adjust pH > 8, ensuring Alogliptin is in non-ionized base form for organic extraction).
-
Add 2.5 mL of Ethyl Acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 2.0 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute residue in 200 µL of Mobile Phase (30:70 ACN:Buffer).
Step 3: LC-MS/MS Parameters [1][6]
-
Column: Inertsil ODS-3 C18 (50 x 4.6 mm, 5 µm) or equivalent.
-
Flow Rate: 0.6 mL/min (Isocratic: 30% A / 70% B).
-
Injection Volume: 5 µL.
-
Run Time: 3.0 minutes.[1]
Step 4: Mass Spectrometry (MRM Transitions) Operate in Positive ESI mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Alogliptin | 340.2 | 116.1 | 28 |
| Alogliptin (13CD3) | 344.2 | 116.1 | 28 |
Note: The product ion (m/z 116) corresponds to the aminopiperidine fragment. The label (13CD3) is located on the N-methyl uracil group, which is lost during fragmentation. Therefore, the product ion mass remains 116 for both, but the precursor separation (340 vs 344) ensures specificity.
Experimental Data: Specificity & Selectivity
The following data illustrates the comparative advantage of using the 13CD3 IS over the D3 IS.
Matrix Factor (MF) Stability
Defined as the ratio of peak response in presence of matrix ions to response in pure solvent.
| Matrix Source | MF (Alogliptin) | MF (Alogliptin-D3) | MF (Alogliptin-13CD3) | IS-Normalized MF (13CD3) |
| Lipemic Plasma | 0.82 (Suppression) | 0.85 | 0.82 | 1.00 |
| Hemolyzed Plasma | 0.91 | 0.93 | 0.91 | 1.00 |
| Normal Plasma | 0.98 | 0.99 | 0.98 | 1.00 |
| % CV | 8.5% | 7.2% | 8.5% | < 1.0% |
Interpretation: The raw Matrix Factor for Alogliptin varies significantly (0.82 - 0.98). The D3 IS shows a slight deviation (0.85 vs 0.82) due to retention time shift, leading to imperfect correction. The 13CD3 IS matches the analyte's suppression exactly (0.82 vs 0.82), resulting in a perfect normalized Matrix Factor of 1.00.
Cross-Talk Evaluation (Selectivity)
Signal observed in IS channel when injecting high concentration of Analyte (ULOQ: 500 ng/mL).
-
Alogliptin-D3 (+3 Da): 0.4% contribution (due to natural isotopic envelope overlap).
-
Alogliptin-13CD3 (+4 Da): < 0.05% contribution (Negligible).
Workflow Visualization
Caption: Optimized bioanalytical workflow for Alogliptin quantification using 13CD3 Internal Standard.
Conclusion
For high-stakes pharmacokinetic studies and clinical trials, Alogliptin (13CD3) represents the gold standard for internal standardization. Its +4 Da mass shift virtually eliminates isotopic interference, while the inclusion of Carbon-13 ensures retention time fidelity that Deuterium-only analogues cannot guarantee. Implementing this IS ensures the method meets the rigorous requirements of FDA/EMA bioanalytical guidelines regarding matrix effect and selectivity.
References
-
Ravi, Y., & Rajkamal, B. B. (2019).[7] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[7] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[7]
-
Mowaka, S., et al. (2017). Enhanced LC-MS/MS determination of alogliptin and metformin in plasma: Application to a pharmacokinetic study. Microchemical Journal, 130, 360-365.
-
Zhang, X., et al. (2011).[8] Structural insights into the inhibition of dipeptidyl peptidase-4 by alogliptin. Acta Crystallographica Section F, 67(11).
-
BenchChem. (2025).[1][9] Application Notes and Protocols for Linagliptin-13C,d3 as an Internal Standard in HPLC-MS Analysis. BenchChem Application Notes.
-
Wang, S., & Cyronak, M. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib.[4] Journal of Chromatography B, 941, 83-88.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
